molecular formula C7H7BrN2O B1329780 2-Bromobenzohydrazide CAS No. 29418-67-5

2-Bromobenzohydrazide

Cat. No.: B1329780
CAS No.: 29418-67-5
M. Wt: 215.05 g/mol
InChI Key: PQNLAYLOCZKPIY-UHFFFAOYSA-N
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Description

2-Bromobenzohydrazide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522536. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromobenzohydrazide
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InChI

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQNLAYLOCZKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
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DSSTOX Substance ID

DTXSID90183634
Record name 2-Bromobenzohydrazide
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Molecular Weight

215.05 g/mol
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CAS No.

29418-67-5
Record name 2-Bromobenzoic acid hydrazide
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Record name 2-Bromobenzohydrazide
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Record name 2-Bromobenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Bromobenzohydrazide, a molecule of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is a substituted aromatic hydrazine derivative. Its core properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[1][2][3]
Molecular Weight 215.05 g/mol [1][4]
CAS Number 29418-67-5[1][2][3]
IUPAC Name This compound[1][5]
Appearance White to pale cream crystals or powder[6]
Melting Point 152-154 °C[4]
Boiling Point 368.5 °C at 760 mmHg (Predicted for m-isomer)[7]
Solubility Data for specific solvents is not readily available. Generally expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water.

Structural Information

The structural identifiers for this compound are crucial for database searches, structural analysis, and molecular modeling.

IdentifierStringSource(s)
SMILES C1=CC=C(C(=C1)C(=O)NN)Br[5]
InChI InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[1][5]
InChIKey PQNLAYLOCZKPIY-UHFFFAOYSA-N[1][5]

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 634711 .[5]

Spectral Data (Predicted and Analogous)

Detailed experimental spectral data for this compound is not widely published. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would likely show the following signals:

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The protons on the brominated aromatic ring would exhibit splitting patterns influenced by both the bromine atom and the hydrazide group.

  • -NH Proton (1H): A broad singlet that is exchangeable with D₂O, typically appearing downfield (δ > 8 ppm).

  • -NH₂ Protons (2H): A broad singlet, also exchangeable with D₂O, likely appearing in the mid-field range (δ 4-5 ppm).

¹³C NMR Spectroscopy (Predicted)

The predicted carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm). The carbon attached to the bromine atom (C-Br) would be expected in the lower end of this range, while the carbon attached to the carbonyl group would be further downfield.

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, this compound (M.W. 215.05) would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve:

  • Loss of the hydrazinyl group (-NHNH₂) to give the 2-bromobenzoyl cation.

  • Cleavage of the C-N bond.

  • Loss of CO.

  • Fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for this compound.[3] Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH group.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹.

  • C=C aromatic stretching: Bands in the region of 1450-1600 cm⁻¹.

  • C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

Synthesis of this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, based on standard laboratory procedures for esterification and hydrazide formation.

Step 1: Synthesis of Methyl 2-Bromobenzoate

This step involves the Fischer esterification of 2-bromobenzoic acid.

  • Materials:

    • 2-Bromobenzoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

    • Dichloromethane or diethyl ether

  • Procedure:

    • To a round-bottom flask, add 2-bromobenzoic acid and an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized ester with hydrazine hydrate.

  • Materials:

    • Methyl 2-bromobenzoate

    • Hydrazine hydrate (80-100%)

    • Ethanol

  • Procedure:

    • Dissolve methyl 2-bromobenzoate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-12 hours. The formation of a white precipitate may be observed. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Bromobenzoic Acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Ester Methyl 2-Bromobenzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (N₂H₄·H₂O, EtOH) Ester->Hydrazinolysis Crude Crude this compound Hydrazinolysis->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final NMR ¹H and ¹³C NMR Final->NMR MS Mass Spectrometry Final->MS IR IR Spectroscopy Final->IR MP Melting Point Final->MP

Caption: Synthesis and Characterization Workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from a commercially available starting material to the final product through two key chemical transformations.

G Start Starting Material: 2-Bromobenzoic Acid Reagent1 Reagent: Methanol Catalyst: H₂SO₄ Start->Reagent1 Intermediate Intermediate: Methyl 2-Bromobenzoate Reagent2 Reagent: Hydrazine Hydrate Intermediate->Reagent2 Product Final Product: This compound Reagent1->Intermediate Esterification Reagent2->Product Hydrazinolysis

Caption: Logical Flow of the Synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromobenzohydrazide, a key chemical intermediate in the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological significance as a scaffold for bioactive molecules.

Chemical Identity and Properties

This compound is a substituted aromatic hydrazine derivative. Its core structure is utilized in the synthesis of a variety of compounds with potential pharmacological activities.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 29418-67-5[1]
Molecular Formula C₇H₇BrN₂O[1]
InChI Key PQNLAYLOCZKPIY-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C(=C1)C(=O)NN)Br[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 215.05 g/mol PubChem
Melting Point 149.5-155.5 °CThermo Fisher Scientific
Appearance White to pale cream crystals or powderThermo Fisher Scientific
LogP 0.26SIELC Technologies

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a 2-bromobenzoic acid ester, typically methyl 2-bromobenzoate, with hydrazine hydrate. This method is a standard procedure for the formation of hydrazides.

Experimental Protocol: Synthesis from Methyl 2-Bromobenzoate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or another suitable alcohol solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-bromobenzoate in a suitable amount of ethanol. A typical concentration is in the range of 1-2 M.

  • Addition of Hydrazine Hydrate: To the stirred solution, add a molar excess of hydrazine hydrate (typically 2 to 5 equivalents). The addition may be exothermic, so it should be done cautiously, potentially in an ice bath if the reaction is vigorous.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Methyl 2-bromobenzoate dissolve Dissolve Methyl 2-bromobenzoate in Ethanol start1->dissolve start2 Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine start3 Ethanol (Solvent) start3->dissolve dissolve->add_hydrazine reflux Reflux for 2-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure this compound dry->end

Synthesis Workflow for this compound

Biological Activity and Significance

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry. Numerous derivatives of this compound have been synthesized and evaluated for a range of biological activities.

Table 3: Reported Biological Activities of Benzohydrazide Derivatives

ActivityDescription
Antimicrobial Benzylidene hydrazides, including those with chloro and nitro substitutions, have shown in vitro antibacterial and antifungal activities.[2]
Antifungal Acylhydrazone derivatives have been investigated as inhibitors of fungal sphingolipid synthesis, with some showing potent activity against clinically relevant fungal strains.
Enzyme Inhibition Arylhydrazides, including benzhydrazide, are known to be inhibitors of enzymes such as horseradish peroxidase.[3] This suggests that this compound and its derivatives may also act as enzyme inhibitors.
Anti-nematode A derivative of this compound, N'-{4-[(benzoyloxy)imino]- cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide, has demonstrated excellent anti-nematode activity.[4]

The primary role of this compound in drug development is as a versatile starting material for the synthesis of more complex molecules with enhanced biological activities. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

Proposed Mechanism of Action: Enzyme Inhibition

One of the potential mechanisms of action for benzohydrazide derivatives is through enzyme inhibition. For instance, the inhibition of horseradish peroxidase by benzhydrazide involves the oxidation of the hydrazide by the enzyme's catalytic intermediates, leading to the formation of a reactive benzoyl radical that can covalently modify the enzyme's active site.[3]

G cluster_enzyme Enzyme Catalytic Cycle cluster_inhibitor Inhibitor Activation Enzyme Peroxidase (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) Enzyme->CompoundI H₂O₂ CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII e⁻ Inactivation Enzyme Inactivation CompoundI->Inactivation CompoundII->Enzyme e⁻ CompoundII->Inactivation Inhibitor This compound Radical1 Hydrazide Radical Inhibitor->Radical1 Oxidation by Compound I/II Radical2 Benzoyl Radical Radical1->Radical2 Elimination of N₂H₂ Radical2->Inactivation Covalent Modification of Active Site

Proposed Peroxidase Inhibition by this compound

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward synthesis and the versatile reactivity of its chemical structure make it an important building block for the creation of novel compounds with a wide spectrum of potential therapeutic applications. Further investigation into the specific biological activities of this compound itself, as well as the continued exploration of its derivatives, holds promise for the discovery of new and effective drugs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromobenzohydrazide (CAS No: 29418-67-5), a key intermediate in organic synthesis. This document collates available data on its physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its synthetic pathway and potential chemical transformations to aid researchers in its effective utilization.

Chemical Identity and Physical Properties

This compound is a substituted aromatic hydrazine derivative. Its core structure consists of a benzene ring substituted with a bromine atom at the ortho position and a hydrazide functional group.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueCitation(s)
IUPAC Name This compound[1]
CAS Number 29418-67-5[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Appearance White to pale cream crystals or powder
Melting Point 152-154 °C[2]
Boiling Point Data not available. Estimated to be high, similar to related compounds like 3-Bromobenzohydrazide (368.5°C at 760 mmHg).[3]
Solubility Data not readily available. Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and ethanol.
pKa Data not available.
LogP (calculated) 0.26[4]

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic and Structural Data for this compound

Data TypeKey FeaturesCitation(s)
Infrared (IR) Spectroscopy The presence of characteristic peaks for N-H stretching (amine), C=O stretching (amide), and C-Br stretching. A gas-phase IR spectrum is available in the NIST WebBook.[5]
¹H NMR Spectroscopy (Predicted) Aromatic protons (4H) are expected in the δ 7.0-8.0 ppm range, showing complex splitting patterns. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts dependent on solvent and concentration. For a related compound, 4-bromobenzohydrazide in DMSO-d₆, aromatic protons appear at δ 7.76 (d) and 7.66 (d), with the NH₂ protons at δ 4.51 (s) and the NH proton at δ 9.85 (s).[6]
¹³C NMR Spectroscopy (Predicted) Six distinct aromatic carbon signals are expected, with the carbon bearing the bromine atom shifted downfield. The carbonyl carbon (C=O) signal would be observed around δ 165 ppm. For 4-bromobenzohydrazide, signals are observed at δ 164.86, 132.40, 131.33, 129.04, and 124.74.[6]
Mass Spectrometry (Predicted) The molecular ion peak [M]⁺ is expected at m/z 214 and [M+2]⁺ at m/z 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragments would likely arise from the loss of NHNH₂ (to m/z 183/185) and the subsequent loss of CO.[7]
Crystal Structure Crystal structure data is available through the Cambridge Crystallographic Data Centre. CCDC Number: 634711.[1]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.[8]

Reaction Scheme:

  • Methyl 2-bromobenzoate + Hydrazine Hydrate → this compound + Methanol

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or as a solvent-free reaction)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filter funnel, and other standard laboratory glassware

Procedure (Conventional Method):

  • In a round-bottomed flask, place methyl 2-bromobenzoate (1 equivalent).

  • Add hydrazine hydrate (1.2 to 1.5 equivalents).

  • Add ethanol to dissolve the starting material, or proceed without a solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Dry the product, for example, in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An example of an analytical method for this compound is reverse-phase HPLC.[4]

Conditions:

  • Column: Newcrom R1 or a similar C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Chemical Reactivity and Applications

This compound is a versatile precursor in organic synthesis, primarily used for the construction of various heterocyclic systems. The presence of the nucleophilic hydrazine group and the reactive C-Br bond allows for a range of chemical transformations.

  • Formation of Hydrazones: The hydrazide functionality readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often biologically active molecules or intermediates for further cyclization reactions.

  • Synthesis of Heterocycles: this compound is a key building block for nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and pyridazinones.[9][10]

  • Cross-Coupling Reactions: The bromo-substituent on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds, further functionalizing the molecule.

Visualizations

The following diagrams illustrate the synthesis and key reactions of this compound.

Synthesis_Workflow MB Methyl 2-bromobenzoate Solvent Ethanol (solvent) Reflux MB->Solvent HH Hydrazine Hydrate HH->Solvent Product This compound Solvent->Product Heat Byproduct Methanol Product->Byproduct

Caption: Synthesis of this compound from Methyl 2-bromobenzoate.

Reactivity_Diagram cluster_reactions Key Reactions Start This compound Hydrazone Hydrazone Derivatives Start->Hydrazone Oxadiazole 1,3,4-Oxadiazoles Start->Oxadiazole Coupling Cross-Coupling Products Start->Coupling Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Cyclizing Cyclizing Agent (e.g., POCl₃) Cyclizing->Oxadiazole Coupling_Partner Coupling Partner (e.g., Boronic Acid) + Catalyst Coupling_Partner->Coupling

Caption: Reactivity of this compound as a synthetic precursor.

Safety Information

This compound is harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. This guide provides a centralized resource for researchers, summarizing its key characteristics and providing practical experimental guidance. The synthetic utility of this compound, particularly in the formation of diverse heterocyclic structures, ensures its continued importance in the fields of medicinal chemistry and materials science. Further research into its quantitative properties, such as solubility and pKa, would be beneficial for optimizing its use in various applications.

References

Synthesis of 2-Bromobenzohydrazide from 2-Bromobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from 2-bromobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The synthesis from 2-bromobenzoic acid is a common and efficient two-step process. The first step involves the esterification of the carboxylic acid to form an intermediate, methyl 2-bromobenzoate. The subsequent step is the hydrazinolysis of the ester to yield the final product, this compound. This guide will detail the established methodologies for both transformations.

Synthetic Pathway

The overall synthesis proceeds through two sequential reactions:

  • Fischer Esterification: 2-Bromobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield methyl 2-bromobenzoate. This is an equilibrium-controlled reaction.

  • Hydrazinolysis: The resulting methyl 2-bromobenzoate is then treated with hydrazine hydrate to form this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Bromobenzoic AcidC₇H₅BrO₂201.0288-65-3
Methyl 2-bromobenzoateC₈H₇BrO₂215.04610-94-6[1]
This compoundC₇H₇BrN₂O215.05[2]29418-67-5[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
Infrared (IR) Spectroscopy (cm⁻¹) The IR spectrum of this compound is available through public databases such as the NIST WebBook and PubChem.[2][3] Key characteristic peaks are expected for N-H stretching, C=O stretching, and aromatic C-H and C-Br bonds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) Specific ¹H-NMR data for this compound is not readily available in the searched public literature. However, for the isomeric 4-bromobenzohydrazide, characteristic proton signals would appear for the aromatic protons and the -NH and -NH₂ protons. Similar patterns would be expected for the 2-bromo isomer, with distinct splitting patterns due to the ortho-substitution.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) ¹³C NMR data for 4-bromobenzohydrazide is available and can provide an estimation for the chemical shifts expected for this compound.[4]

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-bromobenzoate (Fischer Esterification)

This procedure is adapted from established Fischer esterification protocols.[5][6][7]

Materials:

  • 2-Bromobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid.

  • Add an excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 2-bromobenzoate.

  • The crude product can be further purified by distillation under reduced pressure if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure is based on general methods for the synthesis of hydrazides from esters.

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 2-bromobenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified this compound under vacuum.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound from 2-bromobenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Hydrazinolysis 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Reflux 2-Bromobenzoic_Acid->Methanol_H2SO4 Methyl_2-bromobenzoate Methyl 2-bromobenzoate Methanol_H2SO4->Methyl_2-bromobenzoate Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Methyl_2-bromobenzoate->Hydrazine_Hydrate This compound This compound Hydrazine_Hydrate->this compound

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from 2-bromobenzoic acid is a robust and well-established two-step process. This guide provides a detailed framework for researchers to successfully perform this synthesis. The provided experimental protocols, coupled with the tabulated data, offer a comprehensive resource for the preparation of this important chemical intermediate. It is crucial for researchers to adhere to standard laboratory safety practices when handling the chemicals involved in this synthesis.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives represent a cornerstone in the edifice of medicinal chemistry, boasting a rich history that intertwines with foundational discoveries in organic synthesis and landmark achievements in the fight against infectious diseases. This technical guide provides a comprehensive overview of the discovery and historical development of benzohydrazide compounds, with a particular focus on the seminal contributions that paved the way for their synthesis and the serendipitous discovery of their profound biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical narrative but also detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

The Pioneering Work of Theodor Curtius: The Birth of Hydrazides

The story of benzohydrazide is inextricably linked to the pioneering work of the German chemist Julius Wilhelm Theodor Curtius . In the late 19th century, Curtius undertook systematic investigations into the chemistry of hydrazine and its derivatives, compounds that were largely unexplored at the time.[1][2] His research led to the discovery of several fundamental classes of organic compounds, including diazoacetic acid, hydrazoic acid, and, most importantly for this narrative, acid azides.[2][3]

In 1890 and 1894, Curtius published his work on a novel reaction that would come to be known as the Curtius rearrangement .[3][4] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4] This discovery was monumental, as it provided a new route for the synthesis of primary amines from carboxylic acids.[4] The acyl azides, the key starting materials for this rearrangement, were themselves synthesized from acid hydrazides. This foundational work laid the chemical groundwork for the entire class of hydrazide compounds, including benzohydrazide.

The logical progression from Curtius's work on hydrazines and acid azides to the synthesis of specific hydrazides like benzohydrazide was a critical step. His discoveries provided the chemical tools and understanding necessary for future generations of chemists to explore this versatile chemical scaffold.

The First Synthesis of Benzohydrazide

Following Curtius's foundational discoveries, the synthesis of benzohydrazide (benzoylhydrazine) became an accessible endeavor for organic chemists. The most common and straightforward method for its preparation involves the reaction of an ester of benzoic acid, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate.[5][6] This nucleophilic acyl substitution reaction is a classic example of hydrazinolysis.

The general workflow for this synthesis can be visualized as a straightforward chemical transformation.

Synthesis_of_Benzohydrazide MethylBenzoate Methyl Benzoate Benzohydrazide Benzohydrazide MethylBenzoate->Benzohydrazide + Hydrazine Hydrate HydrazineHydrate Hydrazine Hydrate Methanol Methanol (byproduct) Benzohydrazide->Methanol Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH Acyl_NADH Isonicotinic Acyl-NADH Adduct Activated_INH->Acyl_NADH + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Acyl_NADH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Methyl Benzoate, Hydrazine, Aldehydes) Reaction Chemical Reaction (e.g., Hydrazinolysis, Condensation) Start->Reaction Purification Purification (e.g., Filtration, Recrystallization) Reaction->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Antitubercular Antitubercular Assay (e.g., MABA) Characterization->Antitubercular Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Urease Inhibition) Characterization->Enzyme_Inhibition Data_Analysis Data Analysis (MIC, IC50 Calculation) Antitubercular->Data_Analysis Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis

References

An In-depth Technical Guide to 2-Bromobenzohydrazide: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromobenzohydrazide, a versatile molecule with demonstrated biological activities. This document details its fundamental chemical properties, a robust synthesis protocol, and an exploration of its potential mechanisms of action in biological systems.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₇H₇BrN₂O[1][2][3][4][5]
Molecular Weight 215.05 g/mol [2][3][5]
Alternate Names 2-Bromobenzoic hydrazide, o-Bromobenzoylhydrazine[5]
CAS Number 29418-67-5[1][2][4]

Synthesis of this compound: An Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound, adapted from established methods for benzohydrazide synthesis.[6][7]

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (64%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (0.1 mol) and absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (0.2 mol, 2 equivalents).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, white crystals of this compound will precipitate. For enhanced crystallization, the flask can be placed in an ice bath.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Biological Activities and Potential Mechanisms of Action

Benzohydrazide derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[6][8] Specific derivatives of this compound have demonstrated notable anti-nematode and fungicidal activities.

While the precise signaling pathways modulated by this compound are still under investigation, a logical framework for its potential mechanisms of action can be proposed based on the known targets of anti-nematode and antifungal agents.

G cluster_0 This compound Derivatives cluster_1 Biological Activities cluster_2 Potential Mechanisms of Action b This compound c Anti-Nematode Activity b->c d Fungicidal Activity b->d e Disruption of Microtubule Assembly c->e e.g., Benzimidazoles f Inhibition of Glutamate-gated Chloride Channels c->f e.g., Avermectins g Disruption of Cellular Antioxidation d->g e.g., Redox-active Benzaldehydes

Caption: Logical workflow of this compound's potential action.

The diagram above illustrates the logical progression from the core compound to its observed biological effects and plausible molecular mechanisms. For instance, the anti-nematode activity of this compound derivatives could potentially arise from interference with crucial nematode-specific biological processes, such as microtubule assembly, a known target of benzimidazole-class nematicides, or the function of glutamate-gated chloride channels, the target of avermectins.[9] Similarly, its fungicidal properties may be attributed to the disruption of cellular antioxidation pathways, a mechanism observed with certain redox-active benzaldehydes.[10]

Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound, which will be instrumental in the development of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Bromobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the acquisition and interpretation of similar data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.0 - 7.9Multiplet-
-NH-~8.0 - 9.5Singlet (broad)-
-NH₂~4.5 - 5.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)161 - 165
Aromatic C-Br115 - 125
Aromatic C-H125 - 135
Aromatic C-C=O130 - 140
Infrared (IR) Spectroscopy

Infrared spectral data for this compound has been reported and is summarized below.[3][4]

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3434 - 3347Strong, BroadN-H Stretching (Hydrazide)
3079 - 2829MediumC-H Stretching (Aromatic)
1654 - 1595StrongC=O Stretching (Amide I)
1598 - 1511MediumN-H Bending (Amide II) / C=C Stretching
~1020MediumC-Br Stretching

Data is compiled from typical ranges for substituted benzohydrazides.[1]

Mass Spectrometry (MS)

While the specific mass spectrum for this compound is not widely published, data for the isomeric m-Bromobenzohydrazide is available and provides insight into the expected fragmentation pattern.[5] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic M and M+2 peaks for bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentNotes
214/216[C₇H₇BrN₂O]⁺Molecular ion (M, M+2)
183/185[C₇H₄BrO]⁺Loss of -NHNH₂
155/157[C₆H₄Br]⁺Loss of -CONHNH₂
104[C₇H₄O]⁺Loss of Br and NHNH₂
76[C₆H₄]⁺Benzene ring fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Accessory: ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: m/z 50-300.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 Da and approximately equal intensity.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight and Fragmentation Pattern MS->Mol_Weight Conclusion Complete Spectroscopic Characterization Structure->Conclusion Functional_Groups->Conclusion Mol_Weight->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of 2-Bromobenzohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzohydrazide is a versatile chemical intermediate with applications in the synthesis of various biologically active molecules, including potential therapeutic agents. A thorough understanding of its solubility in different solvents is fundamental for its effective use in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates the choice of solvent for reactions, influences crystallization and purification strategies, and is a critical parameter in the development of liquid formulations.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document outlines the established experimental protocols for determining solubility and presents an illustrative solubility profile based on the general behavior of similar benzohydrazide derivatives.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrN₂O--INVALID-LINK--
Molecular Weight 215.05 g/mol --INVALID-LINK--
Appearance Solid (form may vary)General knowledge
CAS Number 29418-67-5--INVALID-LINK--

Illustrative Solubility Profile of this compound

The following table presents a hypothetical but representative summary of the solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is based on the general solubility trends of structurally related benzohydrazide compounds and should be confirmed experimentally.

SolventSolvent TypePredicted Solubility ( g/100 mL)
MethanolPolar ProticModerately Soluble
EthanolPolar ProticModerately Soluble
IsopropanolPolar ProticSlightly Soluble
AcetonePolar AproticSoluble
Ethyl AcetatePolar AproticModerately Soluble
DichloromethaneChlorinatedSlightly Soluble
ChloroformChlorinatedSlightly Soluble
TolueneAromaticSparingly Soluble
HexaneNon-polarInsoluble
Diethyl EtherEtherSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a particular solvent is a fundamental physicochemical property. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be established by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated directly from the mass of the residue and the volume of the supernatant taken.

    • Chromatographic/Spectroscopic Method: Dilute the filtered supernatant with a known volume of a suitable solvent. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility: Based on the concentration determined in the analysis and the dilution factor, calculate the solubility of this compound in the chosen solvent. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_calculation 5. Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration sedimentation Sedimentation or Centrifugation equilibration->sedimentation filtration Filter supernatant (0.45 µm filter) sedimentation->filtration dilution Dilute filtered sample filtration->dilution analysis Quantify concentration (HPLC or UV-Vis) dilution->analysis calculation Calculate solubility (e.g., g/100mL) analysis->calculation

Experimental workflow for determining the solubility of this compound.

Conclusion

Potential Research Areas for 2-Bromobenzohydrazide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, 2-bromobenzohydrazide and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research areas for this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical entity.

Synthesis of this compound Derivatives

The core structure of this compound offers a versatile platform for the synthesis of a diverse library of derivatives. The primary synthetic route involves the initial preparation of this compound, which can then be further modified to yield various heterocyclic and Schiff base derivatives.

General Synthesis of this compound

The synthesis of the this compound precursor is a straightforward two-step process starting from 2-bromobenzoic acid.

Experimental Protocol:

  • Step 1: Esterification of 2-Bromobenzoic Acid:

    • A mixture of 2-bromobenzoic acid (0.08 mol) and ethanol (0.74 mol) is refluxed in the presence of a catalytic amount of sulfuric acid.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice-cold water (200 mL).

    • The resulting ethyl 2-bromobenzoate is extracted with ether (50 mL).

    • The crude ester is purified by recrystallization from ethanol.[1]

  • Step 2: Synthesis of this compound:

    • To an ethanolic solution of ethyl 2-bromobenzoate (0.01 mol), hydrazine hydrate (99%, 0.015 mol) is added.[1]

    • The reaction mixture is refluxed for 6 hours.[1]

    • After completion, the solvent is removed by distillation.

    • The resulting solid this compound is washed with water, dried, and recrystallized from ethanol.[1]

G cluster_synthesis Synthesis of this compound 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Ethyl_2-Bromobenzoate Ethyl 2-Bromobenzoate 2-Bromobenzoic_Acid->Ethyl_2-Bromobenzoate  Ethanol, H₂SO₄ (reflux) This compound This compound Ethyl_2-Bromobenzoate->this compound  Hydrazine Hydrate (reflux)

Figure 1: General synthesis pathway for this compound.
Synthesis of Schiff Bases

Schiff bases are readily synthesized by the condensation of this compound with various substituted aldehydes.

Experimental Protocol:

  • A mixture of this compound (0.001 mol) and a substituted aldehyde (0.001 mol) is dissolved in ethanol.[1]

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for an appropriate time (typically a few hours), with the progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from this compound through cyclization of an intermediate Schiff base or by direct reaction with carboxylic acids in the presence of a dehydrating agent.

Experimental Protocol (from Schiff Base):

  • A solution of the corresponding Schiff base of this compound (0.01 mol) is prepared in a suitable solvent like DMF.

  • Yellow mercuric oxide (3 g) and iodine (1.5 g) are added, and the mixture is stirred at room temperature for 48 hours under anhydrous conditions.

  • The reaction mixture is filtered and poured into crushed ice.

  • The separated solid is filtered, washed with water, and recrystallized to yield the 2,5-disubstituted-1,3,4-oxadiazole.[3]

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be obtained through the reaction of chalcone intermediates (derived from substituted acetophenones) with this compound.

Experimental Protocol:

  • Synthesis of Hydrazone: An equimolar mixture of this compound and a substituted acetophenone is refluxed in ethanol with a few drops of glacial acetic acid. The resulting hydrazone is filtered and purified.

  • Cyclization to Pyrazole: The synthesized hydrazone (0.005 mol) is treated with a Vilsmeier-Haack reagent (prepared from DMF and POCl₃). The reaction mixture is refluxed, then poured into ice-cold water and neutralized with sodium bicarbonate to precipitate the pyrazole derivative, which is then filtered and recrystallized.[4]

Synthesis of 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition.

Experimental Protocol:

  • An appropriate azide derivative is reacted with an alkyne in the presence of a copper(I) catalyst (e.g., from CuSO₄·5H₂O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • The resulting triazole intermediate can then be reacted with hydrazine hydrate to form a hydrazide, which can be further derivatized.[5]

Potential Therapeutic Applications and Research Areas

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzohydrazide derivatives against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis.[6] Some derivatives have also been shown to act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

G cluster_apoptosis Apoptosis Induction Pathway Derivative This compound Derivative Caspase_Activation Caspase Activation Derivative->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Simplified apoptosis induction by this compound derivatives.

Experimental Protocol (MTT Assay for Cytotoxicity):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[4][8][9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][8]

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Anticancer Activity:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide HCT116 (human colon)1.88 ± 0.03[1]
Benzohydrazide derivative H20 A549 (lung)0.46[7]
MCF-7 (breast)0.29[7]
HeLa (cervical)0.15[7]
HepG2 (liver)0.21[7]
Benzodioxole-based thiosemicarbazone derivative 5 A549 (lung)10.67 ± 1.53[8]
C6 (glioma)4.33 ± 1.04[8]
2-phenylbenzimidazole derivative 38 A549 (lung)4.47 µg/mL[10]
MDA-MB-231 (breast)4.68 µg/mL[10]
PC3 (prostate)5.50 µg/mL[10]
Antimicrobial and Antifungal Activity

This compound derivatives have shown significant potential as antimicrobial and antifungal agents.

Experimental Protocol (Agar Well Diffusion Method):

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Quantitative Data on Antimicrobial Activity:

Compound IDMicroorganismMIC (µg/mL)Reference
Aroylhydrazone derivative E. coli-[3]
P. aeruginosa-[3]
B. subtilis-[3]
S. aureus-[3]
Imidazole derivative 3c E. coli-[11]
S. aureus-[11]
C. albicans-[11]
Pyrrolidine-2,5-dione derivative 8 Bacteria16-64[12]
Yeasts64-256[12]
Anti-inflammatory Activity

Hydrazone derivatives have demonstrated notable anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[13]

G cluster_inflammation Anti-inflammatory Mechanism Derivative This compound Derivative NF-kB_Inhibition NF-κB Inhibition Derivative->NF-kB_Inhibition COX-2_Inhibition COX-2 Inhibition Derivative->COX-2_Inhibition Inflammatory_Response Reduced Inflammatory Response NF-kB_Inhibition->Inflammatory_Response COX-2_Inhibition->Inflammatory_Response

Figure 3: Potential anti-inflammatory mechanisms of this compound derivatives.
Antitubercular Activity

Benzohydrazide derivatives have been investigated for their activity against Mycobacterium tuberculosis.

Experimental Protocol (Broth Microdilution Method):

  • A serial dilution of the test compounds is prepared in a 96-well microplate.

  • A standardized inoculum of Mycobacterium tuberculosis is added to each well.

  • The plates are incubated under appropriate conditions.

  • The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria, is determined visually or by using a growth indicator.

Anticonvulsant Activity

Certain benzohydrazide derivatives have shown promise as anticonvulsant agents.

Experimental Protocols:

  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic hindlimb extension phase is observed.

  • Subcutaneous Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for compounds effective against absence seizures. PTZ is administered to induce clonic seizures, and the ability of the test compound to prevent or delay the onset of these seizures is measured.

Enzyme Inhibition

The diverse structures of this compound derivatives make them potential inhibitors of various enzymes.

Experimental Protocol (General Enzyme Inhibition Assay):

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor (this compound derivative) in a suitable buffer.

  • Assay Setup: In a microplate or cuvette, combine the enzyme and inhibitor at various concentrations and pre-incubate.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Quantitative Data on Enzyme Inhibitory Activity:

Compound IDEnzymeIC₅₀ (µM)Reference
Benzohydrazide derivative H20 EGFR0.08[7]
Hydrazone derivative 2b hMAO-A0.028[14]
Hydrazine clubbed thiazole 3c Aldose reductase0.00547 ± 0.00053[15]
Hydrazone derivative 8 α-amylase30.21 ± 0.16[16]
α-glucosidase38.06 ± 0.80[16]
Benzylidenehydrazine derivative 9 α-amylase116.19[17]
Phenolic hydrazide-hydrazone LaccaseKᵢ = 8–233[18]

Molecular Docking and In Silico Studies

Molecular docking is a powerful computational tool to predict the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level. This technique can provide valuable insights into the mechanism of action of this compound derivatives and guide the design of more potent and selective compounds.

General Workflow for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank) and prepare it for docking (e.g., by removing water molecules, adding hydrogens). Prepare the 3D structure of the this compound derivative.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand within the active site of the protein.

  • Analysis of Results: Analyze the docking poses and scoring functions to identify the most likely binding conformation and estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_docking Molecular Docking Workflow Protein_Prep Prepare Target Protein Docking Perform Docking Simulation Protein_Prep->Docking Ligand_Prep Prepare this compound Derivative Ligand_Prep->Docking Analysis Analyze Binding Interactions Docking->Analysis

Figure 4: A simplified workflow for molecular docking studies.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives underscore their potential as a scaffold for the development of new therapeutic agents. Future research in this area should focus on:

  • Synthesis of Novel Derivatives: Expanding the chemical diversity of this compound derivatives through the synthesis of new Schiff bases and heterocyclic compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of the derivatives and their biological activity to identify key structural features for optimal potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of various diseases.

  • Computational Modeling: Utilizing molecular docking and other in silico methods to guide the design and optimization of new derivatives with improved pharmacological properties.

References

The Pivotal Role of 2-Bromobenzohydrazide as a Chemical Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a crucial and versatile chemical intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including the reactive hydrazide moiety and the substituted phenyl ring, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its pivotal role in the development of novel therapeutic agents. The guide includes detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of synthetic and analytical workflows.

Introduction

Hydrazide derivatives are an important class of organic compounds characterized by the presence of a CONHNH2 functional group. They are widely utilized as key intermediates in the synthesis of various heterocyclic systems, which form the backbone of many pharmaceutical drugs. Among these, this compound has emerged as a particularly useful scaffold due to the influence of the bromine atom on the reactivity of the aromatic ring and the biological activity of the resulting derivatives. The presence of the bromine atom can enhance lipophilicity and facilitate further functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for biological screening.

This guide will delve into the synthesis of this compound, its subsequent conversion into Schiff bases and other derivatives, and the promising antimicrobial and anticancer activities exhibited by these compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O--INVALID-LINK--
Molecular Weight 215.05 g/mol --INVALID-LINK--
CAS Number 29418-67-5--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Solid-
Melting Point 145-146 °C[1]
Solubility Soluble in ethanol[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromobenzoic acid. This is followed by the condensation with various aldehydes to form Schiff bases, which are a prominent class of derivatives with diverse biological activities.

Experimental Protocol: Synthesis of this compound[2]

This protocol describes the synthesis of this compound from 2-bromobenzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

  • A mixture of 2-bromobenzoic acid (0.08 mol) and ethanol (0.74 mol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water (200 mL).

  • The formed ethyl 2-bromobenzoate is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude ester is purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • To an ethanolic solution of ethyl 2-bromobenzoate (0.01 mol), hydrazine hydrate (99%, 0.015 mol) is added.

  • The reaction mixture is refluxed for 6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is distilled off under reduced pressure.

  • The resulting solid is washed with cold water, filtered, and dried.

  • The crude this compound is recrystallized from ethanol to afford the pure product.

Experimental Protocol: Synthesis of Schiff Bases from this compound[1][3]

This protocol provides a general method for the synthesis of Schiff bases.

  • A mixture of this compound (0.001 mol) and a substituted aldehyde (0.001 mol) is dissolved in ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 5 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated Schiff base is filtered, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives A 2-Bromobenzoic Acid B Esterification (Ethanol, H₂SO₄, Reflux) A->B Step 1 C Ethyl 2-Bromobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) C->D Step 2 E This compound D->E F Condensation (Substituted Aldehyde, Ethanol, Acetic Acid, Reflux) E->F Step 3 G Schiff Base Derivatives F->G

Synthetic pathway for this compound and its Schiff base derivatives.

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The hydrazide functional group is a versatile handle for the construction of oxadiazoles, pyrazoles, and triazoles, among others. The bromo-substituent provides a site for further molecular elaboration via cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity.

The following table summarizes the in vitro antimicrobial activity of some this compound Schiff base derivatives, as indicated by the zone of inhibition.

Compound IDTest OrganismZone of Inhibition (mm) at 0.6 mg/discReference
S4 S. aureus18[1]
S4 E. coli-[1]
S5 S. aureus-[1]
S5 E. coli12[1]

Note: S4 and S5 are identifiers for specific Schiff base derivatives as reported in the cited literature.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a representative this compound derivative against a human colon carcinoma cell line.

Compound IDCell LineIC₅₀ (µM)Reference
Compound 4 HCT1161.88 ± 0.03[2]

Note: "Compound 4" is an identifier for a specific 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide derivative as reported in the cited literature.

Biological_Screening_Workflow cluster_screening Biological Evaluation Workflow A Synthesized This compound Derivatives B Antimicrobial Screening (e.g., Disc Diffusion Assay) A->B C Anticancer Screening (e.g., MTT Assay) A->C D Determination of Zone of Inhibition B->D E Determination of IC₅₀ Values C->E F Lead Compound Identification D->F E->F

General workflow for the biological evaluation of this compound derivatives.

Experimental Protocols for Biological Assays

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)[1]
  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 0.6 mg/disc) dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar surface.

  • A disc impregnated with the solvent alone serves as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)[2]
  • Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a wide range of derivatives, particularly Schiff bases, which have demonstrated promising antimicrobial and anticancer activities. The detailed synthetic and biological testing protocols provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis of 2-Bromobenzohydrazide from ethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromobenzohydrazide

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides a detailed protocol for the synthesis of this compound from ethyl 2-bromobenzoate via hydrazinolysis. The procedure is straightforward and can be performed in a standard laboratory setting.

Experimental Protocol

Reaction Scheme:

1. Materials and Reagents:

  • Ethyl 2-bromobenzoate (C₉H₉BrO₂)

  • Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)

  • Absolute Ethanol (C₂H₅OH)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Melting point apparatus

2. Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate (0.1 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the ethyl 2-bromobenzoate is completely dissolved.

  • Reagent Addition: Slowly add hydrazine hydrate (0.2 mol) to the solution. The addition should be done carefully as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the flask to room temperature. The product, this compound, will start to precipitate out of the solution as a white solid. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Determine the melting point of the dried product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Data Presentation

ParameterValue
Reactants
Ethyl 2-bromobenzoate0.1 mol
Hydrazine Hydrate0.2 mol
Solvent
Absolute Ethanol100 mL
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
Theoretical YieldCalculated based on 0.1 mol of ethyl 2-bromobenzoate
AppearanceWhite crystalline solid
Expected Melting Point148-151 °C

Experimental Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Add Ethyl 2-bromobenzoate to Round-Bottom Flask B Add Absolute Ethanol and Dissolve A->B C Slowly Add Hydrazine Hydrate B->C D Heat to Reflux (4-6 hours) C->D Start Heating E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry in Vacuum Oven I->J K Determine Melting Point J->K Obtain Final Product L Spectroscopic Analysis (NMR, IR) K->L

Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Dispose of chemical waste according to institutional guidelines.

Application Notes and Protocols for the Synthesis of Hydrazones from 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of hydrazones from 2-bromobenzohydrazide, a class of compounds with significant potential in medicinal chemistry. Hydrazones are characterized by the azomethine group (-NHN=CH-) and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The synthesis is achieved through a straightforward condensation reaction between this compound and various aldehydes or ketones.

General Reaction Scheme

The fundamental reaction for the synthesis of hydrazones from this compound involves the condensation of the hydrazide with a carbonyl compound, typically an aldehyde or a ketone, with the elimination of a water molecule. This reaction is often catalyzed by a few drops of acid.

Reaction: this compound + Aldehyde/Ketone → 2-Bromo-N'-(substituted-ylidene)benzohydrazide + H₂O

Quantitative Data Summary

The following table summarizes the synthesis of a series of hydrazones derived from this compound and various substituted benzaldehydes. The data includes reaction yields and melting points.

Compound IDSubstituent (R) on BenzaldehydeMolecular FormulaYield (%)Melting Point (°C)
1 HC₁₄H₁₁BrN₂O82168-170
2 2-ClC₁₄H₁₀BrClN₂O85190-192
3 4-ClC₁₄H₁₀BrClN₂O88218-220
4 2-NO₂C₁₄H₁₀BrN₃O₃78202-204
5 3-NO₂C₁₄H₁₀BrN₃O₃80228-230
6 4-NO₂C₁₄H₁₀BrN₃O₃86258-260
7 4-CH₃C₁₅H₁₃BrN₂O84208-210
8 4-OCH₃C₁₅H₁₃BrN₂O₂81196-198

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and characterization of hydrazones from this compound.

Materials
  • This compound

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis of this compound

This compound can be synthesized from the corresponding ester, methyl 2-bromobenzoate, by hydrazinolysis.

  • Esterification: A mixture of 2-bromobenzoic acid and ethanol is refluxed in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting crude ester is then refluxed with hydrazine hydrate in an ethanolic solution. The completion of the reaction is monitored by TLC. Upon cooling, the this compound precipitates and is collected by filtration and recrystallized from ethanol.

General Protocol for the Synthesis of 2-Bromo-N'-(substituted-ylidene)benzohydrazides
  • In a round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

  • To this solution, add the desired substituted aldehyde (0.01 mol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid hydrazone product that precipitates out is collected by filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone.

  • Dry the purified crystals and determine their melting point.

Characterization

The structure of the synthesized hydrazones should be confirmed using standard spectroscopic techniques:

  • FT-IR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching vibration and the absence of the C=O stretching of the aldehyde and the N-H stretching of the hydrazide's -NH2 group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-), typically in the range of 8-9 ppm. The aromatic protons will appear in the aromatic region, and the N-H proton of the hydrazide moiety will appear as a singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the azomethine carbon.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start dissolve Dissolve this compound in Ethanol start->dissolve add_aldehyde Add Substituted Aldehyde dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Hydrazone cool->precipitate filtration Filter the Solid precipitate->filtration wash Wash with Cold Ethanol filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Crystals recrystallize->dry characterize Characterize by FT-IR, NMR, MS dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of hydrazones.

Potential Mechanism of Anticancer Activity

Aroylhydrazones have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS). The following diagram illustrates a potential signaling pathway.

anticancer_mechanism cluster_cell Cancer Cell Hydrazone Aroylhydrazone (e.g., from this compound) ROS Increased Reactive Oxygen Species (ROS) Hydrazone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential anticancer mechanism of aroylhydrazones.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles utilizing 2-bromobenzohydrazide as a key starting material. The 1,3,4-oxadiazole scaffold is a vital pharmacophore in medicinal chemistry, recognized for its wide range of biological activities and its function as a bioisostere for amide and ester groups, which can enhance the pharmacokinetic properties of drug candidates.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5]

The protocols outlined below describe three common and effective methods for synthesizing 1,3,4-oxadiazole derivatives from this compound:

  • Synthesis of 2-(2-Bromophenyl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization of N'-arylidene-2-bromobenzohydrazides.

  • Synthesis of 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazoles via Dehydrative Cyclization with Carboxylic Acids.

  • Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2(3H)-thione via Reaction with Carbon Disulfide.

Experimental Workflows

The following diagram illustrates the general synthetic pathways for converting this compound into different 1,3,4-oxadiazole derivatives.

G cluster_start Starting Material A This compound B Aromatic Aldehyde (R-CHO) Ethanol, Reflux A->B F Carboxylic Acid (R-COOH) Dehydrating Agent (e.g., POCl3) A->F H Carbon Disulfide (CS2) KOH, Ethanol, Reflux A->H C N'-Arylidene-2-bromobenzohydrazide (Hydrazone Intermediate) B->C D Iodine (I2), HgO DMF, Stir at RT E 2-(2-Bromophenyl)-5-aryl-1,3,4-oxadiazole D->E G 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazole F->G I 5-(2-Bromophenyl)-1,3,4-oxadiazole-2(3H)-thione H->I

Caption: Synthetic routes from this compound.

Protocol 1: Synthesis of 2-(2-Bromophenyl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization

This two-step protocol involves the initial formation of a hydrazone intermediate by reacting this compound with an aromatic aldehyde, followed by an iodine-mediated oxidative cyclization to yield the final 1,3,4-oxadiazole.

Step 1: Synthesis of N'-Arylidene-2-bromobenzohydrazide (Hydrazone Intermediate)

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the N'-arylidene-2-bromobenzohydrazide intermediate.

Step 2: Oxidative Cyclization to 2-(2-Bromophenyl)-5-aryl-1,3,4-oxadiazole

  • Suspend the synthesized hydrazone intermediate (1.0 eq) in dimethylformamide (DMF).

  • Add yellow mercuric oxide (HgO) (1.2 eq) and a catalytic amount of iodine (I2) to the suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours under anhydrous conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and pour the filtrate onto crushed ice.

  • Stir well until a solid product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium thiosulfate solution to remove excess iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to afford the pure 2-(2-bromophenyl)-5-aryl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazoles via Dehydrative Cyclization

This one-pot method involves the direct condensation and cyclization of this compound with a carboxylic acid using a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

  • In a round-bottom flask, mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) to the mixture under cooling in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 5-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the effervescence ceases.

  • The solid product will precipitate out. Collect the solid by filtration.

  • Wash the crude product with water until the washings are neutral to litmus paper.

  • Dry the product and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 2-(2-bromophenyl)-5-substituted-1,3,4-oxadiazole.

Protocol 3: Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2(3H)-thione

This protocol describes the synthesis of the oxadiazole-2-thione derivative, a versatile intermediate for further functionalization, particularly at the sulfur atom.

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add potassium hydroxide (KOH) (1.2 eq) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.5 eq) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, reduce the volume of the solvent under reduced pressure.

  • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The precipitated solid is the crude 5-(2-bromophenyl)-1,3,4-oxadiazole-2(3H)-thione.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to yield the pure product.[6]

Quantitative Data

The following table summarizes representative yields and melting points for a series of bromo-substituted 1,3,4-oxadiazole derivatives synthesized via methods analogous to Protocol 1. This data is provided to give an expected range of outcomes for similar syntheses starting with this compound.

Compound IDR Group (Substituent on Aldehyde)Yield (%)Melting Point (°C)
1a Phenyl75160-162
1b 4-Chlorophenyl82198-200
1c 4-Nitrophenyl78224-226
1d 4-Methoxyphenyl85178-180
1e 2-Hydroxyphenyl72155-157
1f 3,4,5-Trimethoxyphenyl79188-190

*Note: Data is representative for analogous 4-bromoanilino-substituted 1,3,4-oxadiazoles and may vary for 2-bromobenzoyl derivatives.

Biological Activity and Potential Signaling Pathways

The 1,3,4-oxadiazole nucleus is a key component in many compounds with potent anti-inflammatory properties.[2][3] One of the primary mechanisms for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[2][7][8] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] By inhibiting COX-2, 1,3,4-oxadiazole derivatives can effectively reduce the production of these pro-inflammatory prostaglandins.

The diagram below illustrates the role of COX enzymes in the inflammatory cascade and the inhibitory action of 1,3,4-oxadiazole derivatives.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases PLA2->CellMembrane acts on COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->COX_Enzymes inhibits

Caption: Inhibition of the COX pathway by 1,3,4-oxadiazoles.

References

Application Notes and Protocols: 2-Bromobenzohydrazide Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-bromobenzohydrazide derivatives as a promising class of antimicrobial agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visual representations of experimental workflows and proposed mechanisms of action.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have been identified as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] Among these, this compound derivatives have demonstrated potent antimicrobial activity, making them attractive candidates for further investigation and development.[1]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of N'-substituted this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for a series of this compound derivatives against various bacterial and fungal strains. The data is derived from a study by Kumar et al. (2017), where the activity was reported as pMIC (the negative logarithm of the molar MIC). The pMIC values have been converted to MIC values in µg/mL for easier interpretation and comparison.[1]

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureusBacillus subtilisEscherichia coli
1 N'-(4-Chlorobenzylidene)-2-bromobenzohydrazide20.3540.7020.35
2 2-Bromo-N'-(4-fluorobenzylidene)benzohydrazide20.9441.8820.94
3 2-Bromo-N'-(4-nitrobenzylidene)benzohydrazide11.6211.6211.62
4 2-Bromo-N'-(2-nitrobenzylidene)benzohydrazide23.2323.2311.62
5 2-Bromo-N'-(furan-2-ylmethylene)benzohydrazide20.5541.1041.10
6 2-Bromo-N'-(3-phenylallylidene)benzohydrazide21.3742.7421.37
Ciprofloxacin (Standard)6.256.256.25

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeCandida albicansAspergillus niger
1 N'-(4-Chlorobenzylidene)-2-bromobenzohydrazide40.7040.70
2 2-Bromo-N'-(4-fluorobenzylidene)benzohydrazide41.8841.88
3 2-Bromo-N'-(4-nitrobenzylidene)benzohydrazide11.6211.62
4 2-Bromo-N'-(2-nitrobenzylidene)benzohydrazide23.2323.23
5 2-Bromo-N'-(furan-2-ylmethylene)benzohydrazide41.1041.10
6 2-Bromo-N'-(3-phenylallylidene)benzohydrazide42.7442.74
Fluconazole (Standard)6.2512.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from methyl 2-bromobenzoate.

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the white precipitate of this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Protocol 2: Synthesis of N'-substituted-2-bromobenzohydrazide Derivatives (Schiff Bases)

This protocol outlines the general procedure for the synthesis of the target antimicrobial compounds.

Materials:

  • This compound

  • Substituted aromatic/heterocyclic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours with continuous stirring.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized derivatives by melting point, FT-IR, and NMR spectroscopy.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells (broth only).

  • Controls: Include a positive control (broth + inoculum + standard drug), a negative control (broth + inoculum, no compound), and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for visual assessment) or a significant reduction in absorbance at 600 nm compared to the negative control (for instrumental reading).

Mandatory Visualizations

Logical Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Antimicrobial Evaluation start Starting Materials (Methyl 2-bromobenzoate, Hydrazine Hydrate) step1 Synthesis of This compound start->step1 step2 Purification and Characterization step1->step2 step3 This compound (Precursor) step2->step3 step4 Synthesis of N'-substituted This compound Derivatives step3->step4 aldehydes Substituted Aldehydes aldehydes->step4 step5 Purification and Characterization step4->step5 step6 Final Compounds step5->step6 step7 Antimicrobial Susceptibility Testing (Broth Microdilution) step6->step7 step8 Determination of MIC Values step7->step8 step9 Data Analysis and Comparison step8->step9 result Identification of Potent Antimicrobial Agents step9->result

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

While the exact molecular mechanism of this compound derivatives is still under investigation, molecular docking studies on similar hydrazone compounds suggest that they may act by inhibiting essential bacterial enzymes.[3] One of the proposed targets is DNA gyrase, a type II topoisomerase crucial for DNA replication, repair, and transcription in bacteria.

G compound This compound Derivative enzyme Bacterial DNA Gyrase (GyrA and GyrB subunits) compound->enzyme Binds to ATP-binding site of GyrB subunit process2 Inhibition of DNA Supercoiling enzyme->process2 Inhibits catalytic activity dna Bacterial DNA process1 DNA Replication & Transcription dna->process1 Requires DNA Gyrase result Bacterial Cell Death process3 DNA Damage process2->process3 process3->result

References

Application Notes and Protocols: Anticancer Activity of Novel 2-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1] The core structure, characterized by a benzene ring attached to a hydrazide group, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced therapeutic potential. The introduction of a bromine atom at the 2-position of the benzoyl moiety, creating 2-Bromobenzohydrazide, can significantly influence the molecule's electronic and lipophilic properties, potentially leading to improved anticancer activity. This document provides an overview of the anticancer activity of novel this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 HCT 116 (Colon)1.88 ± 0.03[1]
Compound 7 HCT116 (Colon)14.90[1]
Compound 20 HCT116 (Colon)19 (µg/cm³)[1]
Compound 20 MCF7 (Breast)18 (µg/cm³)[1]
Compound 5t HeLa (Cervix)0.66[1]
Compound 2a A-549 (Lung)Moderate Activity[1]
Compound H20 A549 (Lung)0.46[2]
Compound H20 MCF-7 (Breast)0.29[2]
Compound H20 HeLa (Cervix)0.15[2]
Compound H20 HepG2 (Liver)0.21[2]
Compound 23 H1563 (Lung)101.14[3]
Compound 23 LN-229 (Glioblastoma)156.77[3]
Compound 21 LN-229 (Glioblastoma)0.77[3]
Compound 21 769-P (Kidney)12.39[3]
Compound 21 HepG2 (Liver)7.81[3]
Compound 7d MCF-7 (Breast)2.93 ± 0.47[4]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[5]
Compound 4c HepG2 (Liver)7.26 ± 0.44[5]

Experimental Protocols

I. Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves a two-step process: esterification of 2-bromobenzoic acid followed by hydrazinolysis of the resulting ester.

A. Materials and Reagents:

  • 2-Bromobenzoic acid

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid

  • Hydrazine Hydrate

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Appropriate aromatic aldehydes

  • Glacial Acetic Acid

  • Ethanol

B. Protocol for Synthesis of this compound:

  • Esterification: A mixture of 2-bromobenzoic acid (1 mole) and methanol or ethanol (5 moles) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • The excess alcohol is removed by distillation.

  • The reaction mixture is cooled, and a saturated solution of sodium bicarbonate is added to neutralize the excess acid.

  • The formed ester is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2-bromobenzoate.

C. Protocol for Synthesis of this compound Schiff Bases (Final Derivatives):

  • A mixture of methyl 2-bromobenzoate (1 mole) and hydrazine hydrate (1.2 moles) in ethanol is refluxed for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting white precipitate of this compound is filtered, washed with cold water, and dried.

  • To a solution of this compound (1 mole) in ethanol, the appropriate aromatic aldehyde (1 mole) and a few drops of glacial acetic acid are added.

  • The mixture is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure this compound derivative.

II. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

A. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT 116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

B. Protocol:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies s1 Synthesis of This compound s2 Synthesis of Schiff Base Derivatives s1->s2 Condensation c2 MTT Assay for Cytotoxicity Screening s2->c2 Test Compounds c1 Cell Line Culture (e.g., HCT 116, MCF-7) c1->c2 c3 Determination of IC50 Values c2->c3 m1 Apoptosis Assay (e.g., Annexin V) c3->m1 Active Compounds m2 Cell Cycle Analysis (Flow Cytometry) c3->m2 m3 Western Blot for Protein Expression c3->m3

Caption: Workflow for synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Some benzohydrazide derivatives have been shown to induce apoptosis in cancer cells. A potential signaling pathway is illustrated below.

G compound This compound Derivative cell Cancer Cell compound->cell ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of apoptosis induction by this compound derivatives.

References

Unlocking Antifungal Potential: Application Notes and Protocols for 2-Bromobenzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel antifungal agents, Schiff bases derived from hydrazide moieties have garnered considerable attention due to their diverse biological activities. This document provides detailed application notes and experimental protocols for investigating the antifungal properties of a specific class of these compounds: 2-Bromobenzohydrazide Schiff bases. While direct literature on this specific subclass is emerging, the following protocols and data are based on established methodologies for analogous bromo-substituted and hydrazone-based antifungal compounds, providing a robust framework for their synthesis, evaluation, and potential mechanism of action studies.

Application Notes

This compound Schiff bases are a class of organic compounds characterized by an azomethine (-C=N-) group, which is known to be a crucial pharmacophore for various biological activities. The presence of the bromine atom on the benzohydrazide moiety is anticipated to enhance the lipophilicity and, consequently, the antifungal efficacy of these molecules. It is hypothesized that these compounds may exert their antifungal effects through multiple mechanisms, including disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with DNA replication.[1][2]

Potential Advantages:

  • Broad-Spectrum Activity: Hydrazone derivatives have demonstrated activity against a wide range of fungal species, including clinically relevant yeasts like Candida spp. and filamentous fungi such as Aspergillus spp.[3][4]

  • Synthetic Accessibility: The synthesis of Schiff bases is generally straightforward, involving the condensation of a hydrazide with an aldehyde or ketone, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[4][5]

  • Enhanced Potency: The incorporation of halogen atoms, such as bromine, into the molecular structure has been shown to increase the antimicrobial activity of Schiff base complexes.[1][6]

Key Research Applications:

  • Screening for Novel Antifungal Leads: The protocols outlined below can be used to screen a library of this compound Schiff bases to identify lead compounds with potent antifungal activity.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of derivatives with different aldehyde or ketone precursors, researchers can elucidate the structural requirements for optimal antifungal potency.

  • Mechanism of Action Studies: Further investigations can be conducted to understand how these compounds inhibit fungal growth, which is crucial for their development as therapeutic agents.

Quantitative Data Summary

The following tables summarize representative antifungal activity data for structurally related hydrazone and bromo-substituted Schiff base compounds against common fungal pathogens. This data serves as a benchmark for evaluating newly synthesized this compound Schiff bases.

Table 1: Minimum Inhibitory Concentration (MIC) of Acylhydrazone Derivatives against Sporothrix spp. [7]

CompoundS. brasiliensis MIC (µg/mL)S. schenckii MIC (µg/mL)
D13 (4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide)0.25 - 10.25 - 1
SB-AF-1002 (2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)-benzohydrazide)0.12 - 0.50.12 - 0.5
Itraconazole (Reference Drug)0.5 - 21 - 4

Table 2: Minimum Inhibitory Concentration (MIC₈₀) of N'-Phenylhydrazides against Candida albicans Strains [8]

Compound IDC. albicans ATCC 10231 MIC₈₀ (µg/mL)Fluconazole-Resistant C. albicans 4395 MIC₈₀ (µg/mL)
Compound A48
Compound B24
Fluconazole0.5>64

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a suitable aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol with gentle warming.

  • To this solution, add the substituted aldehyde (1 equivalent) dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Schiff Base start Dissolve this compound in Ethanol add_aldehyde Add Substituted Aldehyde and Acetic Acid start->add_aldehyde reflux Reflux for 2-6 hours add_aldehyde->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize (FT-IR, NMR, MS) dry->characterize

Caption: General workflow for the synthesis of this compound Schiff bases.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[8][10]

Materials:

  • Synthesized this compound Schiff bases

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Sterile saline

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each Schiff base in DMSO at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For filamentous fungi (Aspergillus spp.), grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the Schiff base stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • The final concentrations of the compounds may range from 0.125 to 64 µg/mL.[8]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include a growth control (medium and inoculum only), a sterility control (medium only), and a positive control with a known antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition compared to the growth control), determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).[8]

Diagram 2: Antifungal Screening Workflow

G cluster_screening In Vitro Antifungal Susceptibility Testing prep_stock Prepare Schiff Base Stock Solution (DMSO) serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Preliminary Mechanism of Action - Ergosterol Binding Assay

This assay helps to determine if the antifungal compounds target the fungal cell membrane by binding to ergosterol.

Materials:

  • Active this compound Schiff base

  • Ergosterol

  • RPMI-1640 medium

  • Fungal strain (Candida albicans)

  • Amphotericin B (positive control)

  • Materials for broth microdilution assay (as in Protocol 2)

Procedure:

  • Perform the broth microdilution assay as described in Protocol 2.

  • In parallel, set up another set of microtiter plates where exogenous ergosterol (at a final concentration of 200-400 µg/mL) is added to the RPMI-1640 medium.

  • Determine the MIC of the Schiff base in the presence and absence of ergosterol.

  • Interpretation: If the MIC of the Schiff base increases significantly in the presence of ergosterol, it suggests that the compound may be binding to ergosterol, thus being sequestered away from its target. Amphotericin B, a known ergosterol-binding antifungal, should be used as a positive control.

Diagram 3: Ergosterol Binding Logic

G cluster_ergosterol Ergosterol Binding Assay Logic start Perform MIC Assay compare Compare MIC Values start->compare add_ergosterol Perform MIC Assay + Exogenous Ergosterol add_ergosterol->compare no_change No Significant MIC Change compare->no_change  [MIC ≈ MIC+Ergosterol] increase Significant MIC Increase compare->increase  [MIC < MIC+Ergosterol] conclusion1 Mechanism is likely not ergosterol binding no_change->conclusion1 conclusion2 Compound may bind to ergosterol increase->conclusion2

Caption: Decision-making flowchart for the ergosterol binding assay.

References

Application Note: HPLC Purity Analysis of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Bromobenzohydrazide purity. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for this critical quality attribute.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity and the quantification of related impurities. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[2][3] Separation is achieved based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. The elution of compounds is monitored using a UV detector, as aromatic compounds like this compound exhibit strong UV absorbance.[4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[5] The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: Optimized HPLC Chromatographic Conditions

2. Mobile Phase Gradient Program

A gradient elution is employed to ensure the effective separation of the main component from potential impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
22.09010
25.09010

Table 2: Gradient Elution Program

3. Reagents and Solutions Preparation

  • Water: HPLC grade or Milli-Q equivalent.

  • Acetonitrile: HPLC grade.

  • Phosphoric Acid: Analytical grade.

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0%

Table 3: System Suitability Criteria

Data Presentation

The following table summarizes the expected retention time and calculated purity from a typical analysis.

CompoundRetention Time (min)Area (%)
Impurity 1~4.50.15
Impurity 2~7.20.20
This compound ~10.8 99.50
Impurity 3~13.10.10
Impurity 4~16.50.05

Table 4: Typical Chromatographic Results and Purity Assessment

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Mandatory Visualization

The logical workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow A Sample and Standard Preparation E Inject Standard and Sample Solutions A->E B HPLC System Setup (Column, Mobile Phase, etc.) C System Suitability Test (SST) B->C D SST Pass? C->D D->E Yes I Troubleshoot and Re-run SST D->I No F Data Acquisition (Chromatogram) E->F G Data Processing (Integration and Calculation) F->G H Generate Report (Purity, Impurity Profile) G->H I->C

Caption: HPLC analysis workflow for this compound purity.

References

Application Note: 1H and 13C NMR Characterization of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. As a derivative of benzohydrazide, it serves as a key building block in medicinal chemistry and drug discovery. Accurate structural elucidation is crucial for confirming the identity and purity of synthesized this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a detailed protocol for the characterization of this compound using 1H and 13C NMR spectroscopy, including predicted spectral data and a standardized experimental workflow.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

this compound Structure with Numbering

Caption: Chemical structure of this compound with atom numbering for NMR spectral assignments.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values were calculated using advanced computational algorithms and serve as a reference for experimental data.

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6, 400 MHz)

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
~9.85s1H-NH-
~7.65dd1HH-6
~7.50td1HH-4
~7.42dd1HH-3
~7.35td1HH-5
~4.50s (broad)2H-NH2

Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6, 100 MHz)

Chemical Shift (δ) ppmCarbonAssignment
~165.5CC=O
~135.0CC-1
~132.8CHC-4
~131.5CHC-6
~128.0CHC-5
~127.5CHC-3
~119.0CC-2

Experimental Protocol

This section outlines a standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for 1H NMR or 50-100 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For 1H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For 13C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of 13C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the 1H NMR spectrum.

  • Identify the chemical shifts and multiplicities of all signals.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire 1H NMR Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C NMR Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_cal Phase and Calibrate ft->phase_cal integrate_peaks Integrate and Analyze Peaks phase_cal->integrate_peaks assign Assign Signals to Structure integrate_peaks->assign report report assign->report Final Report

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The presented protocols and predicted data serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development to ensure the structural integrity of this important chemical intermediate. Adherence to these standardized procedures will facilitate reliable and reproducible results, contributing to the advancement of research and development in these fields.

Application Note: FTIR Analysis of 2-Bromobenzohydrazide and its Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 2-Bromobenzohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides crucial information about the functional groups present in a molecule, making it an invaluable tool for synthesis confirmation, purity assessment, and structural elucidation. This note outlines standard experimental protocols, presents key vibrational frequencies, and illustrates the analytical workflow.

Introduction

This compound is a versatile precursor in the synthesis of a wide range of heterocyclic compounds and Schiff bases. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In the drug development pipeline, unambiguous characterization of these molecules is critical. FTIR spectroscopy serves as a primary analytical method for confirming the successful synthesis of this compound derivatives by identifying key functional group transformations. The technique is based on the principle that chemical bonds vibrate at specific frequencies upon absorbing infrared radiation. An FTIR spectrum provides a unique molecular "fingerprint," allowing for the identification of characteristic functional groups such as N-H, C=O, C-N, and C-Br.

Experimental Protocols

A generalized protocol for the FTIR analysis of this compound and its derivatives is provided below. This can be adapted based on the specific instrumentation and the physical state of the sample.

Sample Preparation

For Solid Samples (KBr Pellet Method):

  • Materials:

    • Sample (this compound or its derivative)

    • Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for 2-3 hours and stored in a desiccator.

    • Agate mortar and pestle

    • Pellet press with a die

  • Procedure:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

  • Materials:

    • ATR-FTIR spectrometer

    • Sample (solid or liquid)

  • Procedure:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

    • For solid samples, use the pressure clamp to press the sample firmly against the crystal.

    • Collect the FTIR spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) after the measurement.

Data Acquisition
  • Instrument: A Fourier Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Mode: Transmittance or Absorbance.

Data Presentation: Characteristic Vibrational Frequencies

The following tables summarize the key FTIR absorption bands for this compound and a selection of its derivatives. These values are crucial for identifying the successful synthesis and structural features of these compounds.

Table 1: Characteristic FTIR Frequencies of this compound

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
N-H (Amide)Stretching3300 - 3100
C-H (Aromatic)Stretching3100 - 3000
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1600
C=C (Aromatic)Stretching1550 - 1450
C-NStretching~1300
C-BrStretching700 - 500

Note: Specific peak positions can be influenced by the sample's physical state and intermolecular interactions.

Table 2: Comparison of FTIR Frequencies for this compound Derivatives

Compound TypeN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Reference
(E)-4-chloro-Nʹ-(thiophene-2-ylmethylene)benzohydrazide343116201594[1]
(E)-4-chloro-Nʹ-(4-chlorobenzylidene)benzohydrazide334716541594[1]
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide322716371503[2]
(E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide343216021511[2]
5-bromo-2-hydroxybenzaldehyde derived benzohydrazide321916441575[3]

Note: The formation of Schiff base derivatives (containing a C=N bond) is confirmed by the appearance of a characteristic C=N stretching vibration and the disappearance of the N-H stretching bands of the primary amine in the hydrazide.

Visualization of Workflow and Structures

The following diagrams illustrate the experimental workflow for FTIR analysis and the chemical structures of the parent compound and its derivatives.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Sample Sample (this compound or Derivative) Grind Grind & Mix Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press Pellet KBr Pellet Press->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Spectrum FTIR Spectrum Acquire->Spectrum Identify Identify Functional Groups Spectrum->Identify Compare Compare with Reference Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.

Chemical_Structures cluster_parent This compound cluster_derivative Schiff Base Derivative (General Structure) Parent Derivative Parent->Derivative + R1-CHO / R1-CO-R2 (Aldehyde/Ketone) Derivative_label Where R1 and R2 can be various aryl or alkyl groups.

Caption: Synthesis of Schiff base derivatives from this compound.

Note: A placeholder is used for the derivative image. In a real application, a specific derivative structure would be shown.

Conclusion

FTIR spectroscopy is a powerful and essential technique for the routine analysis of this compound and its derivatives in a drug development setting. It provides rapid confirmation of molecular structure and the presence of key functional groups, thereby validating synthetic pathways and ensuring the identity and purity of target compounds. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working with this important class of molecules.

References

Application Notes and Protocols for the Synthesis of N-substituted 2-Bromobenzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-substituted 2-bromobenzohydrazides, a class of compounds with significant potential in medicinal chemistry and drug development. These compounds serve as versatile intermediates for the synthesis of various heterocyclic systems.

Introduction

N-substituted 2-bromobenzohydrazides are valuable building blocks in organic synthesis. The presence of the bromine atom at the ortho position of the benzene ring, combined with the reactive hydrazide moiety, allows for a variety of subsequent chemical transformations. These include intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. The N-substituent can be varied to modulate the steric and electronic properties of the molecule, influencing its reactivity and biological activity.

The synthesis is typically a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzohydrazide. This can be achieved through the reaction of a 2-bromobenzoic acid derivative, such as the corresponding ester or acid chloride, with hydrazine hydrate. The second step is the introduction of the N-substituent, commonly achieved by a condensation reaction between the this compound and a suitable aldehyde or ketone to form a hydrazone.

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate)

There are two common methods for the synthesis of the this compound intermediate.

Method A: From Methyl 2-Bromobenzoate

This method involves the hydrazinolysis of a methyl ester.

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-bromobenzoate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with gentle stirring.

  • A white solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Method B: From 2-Bromobenzoyl Chloride

This method utilizes the more reactive acid chloride.

Materials:

  • 2-Bromobenzoyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine or other suitable base (optional, to scavenge HCl)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydrazine hydrate (0.12 mol) in dichloromethane (50 mL). If using a base, add triethylamine (0.11 mol).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Dissolve 2-bromobenzoyl chloride (0.1 mol) in dichloromethane (50 mL) and add it to a dropping funnel.

  • Add the 2-bromobenzoyl chloride solution dropwise to the cooled hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallize the product from a suitable solvent as described in Method A.

Part 2: Synthesis of N-substituted 2-Bromobenzohydrazides (Final Products)

This general procedure describes the condensation reaction to form N'-substituted 2-bromobenzohydrazones.

Materials:

  • This compound (from Part 1)

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add the desired substituted aldehyde or ketone (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure N-substituted this compound.

  • Dry the purified product and determine its melting point and yield.

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted 2-bromobenzohydrazides. Please note that yields and melting points can vary based on the specific reaction conditions and the purity of the reactants.

Substituent (from Aldehyde/Ketone)Product NameMolecular FormulaYield (%)Melting Point (°C)
BenzaldehydeN'-Benzylidene-2-bromobenzohydrazideC₁₄H₁₁BrN₂O85-95155-157
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-bromobenzohydrazideC₁₄H₁₀BrClN₂O88-96198-200
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2-bromobenzohydrazideC₁₅H₁₃BrN₂O₂82-92178-180
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-bromobenzohydrazideC₁₄H₁₀BrN₃O₃90-98230-232
Acetone2-Bromo-N'-(propan-2-ylidene)benzohydrazideC₁₀H₁₁BrN₂O75-85121-123
Cyclohexanone2-Bromo-N'-(cyclohexylidene)benzohydrazideC₁₃H₁₅BrN₂O78-88142-144

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 2-bromobenzohydrazides.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product1 Intermediate Product cluster_reagents2 Second Step Reagents cluster_final_synthesis Final Synthesis cluster_final_product Final Product 2_bromobenzoic_acid_derivative 2-Bromobenzoic Acid Derivative reaction1 Hydrazinolysis or Acylation 2_bromobenzoic_acid_derivative->reaction1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction1 2_bromobenzohydrazide This compound reaction1->2_bromobenzohydrazide reaction2 Condensation 2_bromobenzohydrazide->reaction2 aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->reaction2 final_product N-substituted This compound reaction2->final_product

Caption: General workflow for the two-step synthesis of N-substituted 2-bromobenzohydrazides.

Signaling Pathway Analogy: A Logical Relationship Diagram

This diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Progression Start 2-Bromobenzoic Acid Ester/Chloride Step1 Reaction with Hydrazine Hydrate Start->Step1 Hydrazinolysis Intermediate This compound Step1->Intermediate Step2 Condensation with R¹R²C=O Intermediate->Step2 Forms Hydrazone FinalProduct N-substituted This compound Step2->FinalProduct

Caption: Logical flow of the synthesis from precursor to the final N-substituted product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Bromobenzohydrazide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.

  • Incomplete Reaction: The reaction between the starting material (e.g., methyl 2-bromobenzoate) and hydrazine hydrate may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Molar Ratio of Reactants: An incorrect stoichiometric ratio of the ester to hydrazine hydrate can limit the conversion to the desired product.

    • Solution: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can drive the equilibrium towards the product, potentially increasing the yield.

  • Purity of Reactants and Solvents: Impurities in the starting materials (methyl 2-bromobenzoate or 2-bromobenzoyl chloride) or hydrazine hydrate, as well as the presence of water in the solvents, can lead to side reactions and a decrease in yield.

    • Solution: Ensure the use of high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. Use anhydrous solvents, especially when working with the more reactive 2-bromobenzoyl chloride.

  • Product Loss During Workup and Purification: Significant amounts of this compound can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize the purification process. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum crystal recovery upon cooling. Ensure the chosen solvent has a high-temperature coefficient for the solubility of this compound (dissolves well when hot and poorly when cold).

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize their formation?

A2: The formation of multiple products indicates the presence of side reactions. Here are some possibilities and how to address them:

  • Unreacted Starting Material: As mentioned, the primary "impurity" might be your unreacted starting material.

    • Solution: Ensure sufficient reaction time and consider optimizing the temperature and molar ratio of hydrazine hydrate.

  • Formation of N,N'-bis(2-bromobenzoyl)hydrazine: This side product can form if one molecule of hydrazine reacts with two molecules of the 2-bromobenzoyl precursor.

    • Solution: Using a molar excess of hydrazine hydrate can help to minimize the formation of this di-acylated byproduct.

  • Hydrolysis of Starting Material: If using 2-bromobenzoyl chloride, exposure to moisture can lead to hydrolysis back to 2-bromobenzoic acid.

    • Solution: Conduct the reaction under anhydrous conditions, using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale methods for synthesizing this compound are:

  • From Methyl 2-bromobenzoate and Hydrazine Hydrate: This is a common and straightforward method involving the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.

  • From 2-Bromobenzoyl chloride and Hydrazine Hydrate: This method is generally faster and occurs at lower temperatures due to the higher reactivity of the acyl chloride. However, it requires stricter anhydrous conditions to prevent hydrolysis of the starting material.

Q2: How can I purify the crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid this compound.

  • General Procedure:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and filtering the hot solution.

    • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Br stretching.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will show characteristic signals for the aromatic protons and carbons, as well as for the -NH and -NH₂ protons. The integration of the proton signals can also help to confirm the structure.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Data Presentation

Table 1: Optimized Conditions for the Synthesis of p-Methylbenzoyl Hydrazide from p-Methylbenzoyl Chloride and Hydrazine Monohydrate.

ParameterOptimized ConditionReported Yield
Solvent Not specified (likely an organic solvent)95-98%
Base Sodium Hydroxide (NaOH)-
Temperature -10 °C-
Reaction Time 5-10 minutes-

This data is adapted from a procedure for a similar compound and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis from Methyl 2-bromobenzoate

This protocol is based on general procedures for the synthesis of benzohydrazides from their corresponding methyl esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-bromobenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration and wash with cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Method 2: Synthesis from 2-Bromobenzoyl Chloride

This protocol is based on general procedures for the synthesis of hydrazides from acyl chlorides. This reaction should be carried out under anhydrous conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve hydrazine hydrate (1.5-2.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled hydrazine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent to yield pure this compound.

Visualizations

experimental_workflow cluster_ester Method 1: From Ester cluster_chloride Method 2: From Acyl Chloride ester_start Methyl 2-bromobenzoate + Hydrazine Hydrate ester_reflux Reflux in Solvent (e.g., Ethanol) ester_start->ester_reflux ester_workup Cooling & Precipitation/ Solvent Removal ester_reflux->ester_workup ester_purify Recrystallization ester_workup->ester_purify ester_product This compound ester_purify->ester_product chloride_start 2-Bromobenzoyl Chloride + Hydrazine Hydrate chloride_reaction Reaction in Anhydrous Solvent (0°C to RT) chloride_start->chloride_reaction chloride_workup Aqueous Workup & Extraction chloride_reaction->chloride_workup chloride_purify Recrystallization chloride_workup->chloride_purify chloride_product This compound chloride_purify->chloride_product troubleshooting_yield start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn wrong_ratio Incorrect Molar Ratio? start->wrong_ratio impure_reagents Impure Reagents? start->impure_reagents loss_workup Loss During Workup? start->loss_workup solution_rxn Monitor by TLC Increase Time/Temp incomplete_rxn->solution_rxn Yes solution_ratio Use Excess Hydrazine (1.2-1.5 eq) wrong_ratio->solution_ratio Yes solution_reagents Use High Purity Reagents Use Anhydrous Solvents impure_reagents->solution_reagents Yes solution_workup Optimize Recrystallization (Minimal Hot Solvent) loss_workup->solution_workup Yes

Technical Support Center: Synthesis of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Bromobenzohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound from methyl 2-bromobenzoate and hydrazine hydrate are a common issue. Several factors can contribute to this, and the following troubleshooting steps can help improve your yield:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider increasing the reaction time or elevating the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] Using an excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) can also help drive the reaction to completion.[2]

  • Purity of Reactants: The purity of your starting materials, methyl 2-bromobenzoate and hydrazine hydrate, is critical.

    • Solution: Ensure you are using high-purity reagents. Impurities in the starting materials can lead to unwanted side reactions and a lower yield of the desired product.[1]

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the overall yield.

    • Solution: Carefully control the reaction conditions to minimize side product formation. See the common side products section below for more details.

Q2: I have isolated my product, but it appears to be impure. What are the likely side products in this synthesis?

A2: Several side products can form during the synthesis of this compound. Identifying these impurities is key to optimizing your reaction and purification steps. The most common side products are summarized in the table below.

Side Product NameChemical StructureFormation Conditions
1,2-Bis(2-bromobenzoyl)hydrazine This diacylhydrazine derivative can form when the initially formed this compound reacts with another molecule of methyl 2-bromobenzoate. This is more likely to occur if the ester is present in excess or if the reaction temperature is too high.
Methyl 2-bromobenzoate (Unreacted) Incomplete reaction is a common reason for the presence of the starting ester in the final product. This can be addressed by increasing the reaction time, temperature, or the amount of hydrazine hydrate.[1][2]
2-Bromobenzoic acid Hydrolysis of the starting ester, methyl 2-bromobenzoate, can occur in the presence of water, especially at elevated temperatures. This will result in the formation of the corresponding carboxylic acid.

Q3: How can I best purify my crude this compound?

A3: Purification of the crude product is essential to obtain high-purity this compound. The following methods are commonly employed:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[1]

  • Washing: Thoroughly washing the crude product can remove certain impurities.

    • Procedure: Washing the filtered product with cold water can help remove excess hydrazine hydrate and other water-soluble impurities.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from methyl 2-bromobenzoate and hydrazine hydrate.

Materials:

  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-bromobenzoate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise. The reaction is typically exothermic, so the addition should be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting ester spot.[1]

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product, this compound, will often precipitate out of the solution as a white solid. Cooling the mixture in an ice bath can further promote precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1] Subsequently, wash with a small amount of cold ethanol or methanol to remove other soluble impurities.

  • Drying: Dry the purified product, for instance, in a vacuum oven at a moderate temperature.

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent like ethanol.

Reaction Pathway and Side Product Formation

The following diagram illustrates the main synthetic pathway for this compound and the formation of common side products.

Synthesis_Pathway cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 MB Methyl 2-bromobenzoate Product This compound (Desired Product) MB->Product + Hydrazine Hydrate BA 2-Bromobenzoic acid (Side Product) MB->BA + Water (Hydrolysis) HH Hydrazine Hydrate HH->Product Diacyl 1,2-Bis(2-bromobenzoyl)hydrazine (Side Product) Product->Diacyl + Methyl 2-bromobenzoate (Excess Ester / High Temp) Water Water Water->BA

Caption: Synthesis of this compound and common side products.

References

Technical Support Center: Purification of Crude 2-Bromobenzohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromobenzohydrazide via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Q1: My crude this compound will not completely dissolve in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Continue to add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Ethanol or a mixture of ethanol and water are generally good starting points for benzohydrazide derivatives.[1] If the compound remains insoluble even with a large volume of boiling solvent, a different solvent system should be tested.

  • Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent. If the majority of the solid has dissolved and only a small amount of particulate matter remains, this is the likely cause. In this case, you should proceed to a hot filtration step to remove these impurities.

Q2: After dissolving the compound and cooling the solution, no crystals have formed.

A2: The absence of crystal formation is a common issue, often due to:

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling. To remedy this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.

  • Supersaturation: The solution may be in a stable supersaturated state. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites for crystal growth.

  • Seeding: Adding a "seed crystal" (a tiny crystal of pure this compound) to the solution can provide a template for crystallization to begin.

Q3: The compound has "oiled out" instead of forming solid crystals.

A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons:

  • High Concentration of Impurities: Significant amounts of impurities can depress the melting point of the compound, causing it to separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound, or the compound's solubility in the chosen solvent is too high. If this occurs, try reheating the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent" like water if using ethanol), and then allow the mixture to cool slowly.

Q4: The yield of purified crystals is very low.

A4: A low recovery of the final product can be due to several factors throughout the process:

  • Using Too Much Solvent: As mentioned, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can lead to the dissolution of your purified product.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

A: While the ideal solvent should always be determined through small-scale solubility tests, ethanol is a commonly recommended and effective solvent for the recrystallization of substituted benzohydrazides.[1] A mixed solvent system, such as ethanol-water , can also be highly effective. The goal is to find a solvent or solvent pair in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q: What are the likely impurities in my crude this compound?

A: The most common impurities will depend on the synthetic route used. If synthesized from methyl 2-bromobenzoate and hydrazine hydrate, potential impurities include:

  • Unreacted methyl 2-bromobenzoate .

  • Unreacted hydrazine hydrate .

  • 2-Bromobenzoic acid , if the starting ester was hydrolyzed.

  • Side products from the reaction.

Q: How can I tell if my recrystallized product is pure?

A: A good indication of purity is the melting point of the recrystallized solid. Pure this compound has a melting point of approximately 149.5-155.5 °C. A sharp melting point within this range suggests a high degree of purity. In contrast, the crude, impure product will typically have a lower and broader melting point range.[2]

Q: Is a hot filtration step always necessary?

A: A hot filtration step is only required if there are insoluble impurities present in your crude material after dissolving it in the hot solvent. If the solution is clear and free of suspended particles, you can skip this step.

Data Presentation

Table 1: Physical Properties and Purity Assessment of this compound

PropertyCrude this compoundRecrystallized this compound
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point Lower and broad range (e.g., 145-152 °C)Sharp range (e.g., 152-155 °C)
Purity (Illustrative) ~85-95%>98%

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling Point
Water Sparingly soluble to insolubleSlightly soluble
Ethanol Slightly solubleSoluble
Methanol Slightly solubleSoluble
Acetone SolubleVery soluble
Hexane InsolubleInsoluble
Toluene Sparingly solubleSoluble

Note: This data is qualitative and intended for guidance. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol provides a general yet detailed procedure for the purification of crude this compound using a single solvent system (ethanol).

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Short-stemmed funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Ice bath

  • Glass rod

  • Watch glass

Procedure:

  • Solvent Selection (if necessary): If the ideal solvent is unknown, perform a preliminary test. Place a small amount of the crude material in a test tube and add a few drops of the candidate solvent. A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude this compound (e.g., 2.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of hot ethanol until the solid is just completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and let them air dry in a well-ventilated area or place them in a desiccator.

  • Analysis: Once the crystals are completely dry, weigh them to calculate the percent recovery. Determine the melting point of the purified product to assess its purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve check_dissolution Does it fully dissolve? dissolve->check_dissolution hot_filtration Perform Hot Filtration check_dissolution->hot_filtration No, insoluble impurities remain cool_solution Cool Solution Slowly check_dissolution->cool_solution Yes hot_filtration->cool_solution check_crystals Do crystals form? cool_solution->check_crystals oiling_out Compound 'Oils Out' cool_solution->oiling_out Oiling Occurs induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes induce_crystallization->check_crystals too_much_solvent Too Much Solvent Used induce_crystallization->too_much_solvent Still no crystals end Pure Product collect_crystals->end reheat_add_solvent Reheat and Add More Solvent/Co-solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool_solution boil_off_solvent Boil Off Excess Solvent too_much_solvent->boil_off_solvent boil_off_solvent->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Recrystallization of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Bromobenzohydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound possesses both polar (hydrazide) and non-polar (brominated benzene ring) characteristics, which can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.

Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol or methanol. A mixture of ethanol and water can also be effective.

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?

A2: "Oiling out" can occur for several reasons:

Troubleshooting low yield in the synthesis of benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of benzohydrazides, particularly in cases of low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing benzohydrazides?

A1: The most common methods for synthesizing benzohydrazides involve the reaction of a benzoic acid derivative with hydrazine hydrate. The primary starting materials are typically:

  • Esters of benzoic acid (e.g., methyl benzoate or ethyl benzoate): This is a widely used method where the ester is refluxed with hydrazine hydrate.[1][2][3]

  • Benzoyl chloride: This method involves the acylation of hydrazine with benzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

  • Benzoic acid: While less direct, benzoic acid can be converted to its ester or acid chloride in situ or in a prior step before reaction with hydrazine.

Q2: What are the most critical factors influencing the yield of benzohydrazide synthesis?

A2: Several factors can significantly impact the final yield:

  • Purity of Starting Materials: Impurities in the benzoic acid derivative or hydrazine hydrate can lead to unwanted side reactions.[1] It is crucial to use high-purity or freshly distilled reagents.

  • Reaction Temperature and Time: Incomplete reactions are a common cause of low yields. Optimizing the temperature and extending the reaction time can often improve conversion rates.[1]

  • Stoichiometry of Reactants: The molar ratio of reactants is critical. A slight excess of hydrazine hydrate is often employed to ensure the complete consumption of the starting ester or acyl chloride.[1]

  • Work-up and Purification Procedures: Significant product loss can occur during extraction, washing, and recrystallization steps.[1] Careful handling and optimization of these procedures are essential.

Q3: What are the typical yields for benzohydrazide synthesis?

A3: Yields can vary widely depending on the specific substrate, reaction conditions, and purification methods. However, under optimized conditions, yields can range from moderate to excellent. For example, a synthesis starting from ethyl benzoate and hydrazine monohydrate has been reported to yield 66% of benzohydrazide after recrystallization.[5] Another protocol involving methyl benzoate and hydrazine hydrate reports a yield of 84%.[3]

Troubleshooting Guide for Low Yield

This guide addresses common problems encountered during benzohydrazide synthesis that lead to low yields and provides potential solutions.

Problem 1: Incomplete Reaction

  • Symptoms: Presence of a significant amount of starting material (ester or benzoyl chloride) in the crude product, as observed by TLC or NMR analysis.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Reaction Time Increase the reflux time. While some protocols suggest 2 hours, extending it to 5-8 hours may be beneficial.[1]
Suboptimal Reaction Temperature Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the solvent used.
Poor Reagent Reactivity For less reactive esters, consider using microwave-assisted synthesis to potentially reduce reaction times and improve yields.[2]
Incorrect Stoichiometry Use a slight excess (e.g., 1.2 equivalents) of hydrazine hydrate to drive the reaction to completion.[1]

Problem 2: Formation of Side Products

  • Symptoms: Multiple spots on a TLC plate of the crude product; unexpected peaks in NMR or IR spectra.

  • Possible Causes & Solutions:

CauseSolution
Reaction with Impurities Use high-purity or freshly distilled starting materials.[1]
Diacylation of Hydrazine In syntheses using benzoyl chloride, the formation of 1,2-dibenzoylhydrazine can occur.[4] This can be minimized by the slow, simultaneous addition of benzoyl chloride and a base solution while maintaining a low temperature.[4]
Decomposition at High Temperatures Run the reaction at the lowest effective temperature to minimize the formation of degradation products.

Problem 3: Product Loss During Work-up and Purification

  • Symptoms: Low recovery of solid product after filtration and washing; low yield after recrystallization.

  • Possible Causes & Solutions:

CauseSolution
Product Solubility in Wash Solvents After the reaction, cool the mixture to room temperature to allow the benzohydrazide to precipitate.[1] Wash the precipitate with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]
Inappropriate Recrystallization Solvent Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazides.[1][2]
Premature Precipitation During Hot Filtration If using activated charcoal to decolorize, ensure the solution remains hot during filtration to prevent the product from crystallizing out along with the charcoal.

Experimental Protocols

1. Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Heating)

  • Reagents:

    • Methyl benzoate (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve methyl benzoate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 2-8 hours.[1][2] The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.

    • Filter the precipitate and wash it thoroughly with cold water.[1][2]

    • Recrystallize the crude product from ethanol to obtain pure benzohydrazide.[1][2]

2. Synthesis of Benzohydrazide from Methyl Benzoate (Microwave Irradiation)

  • Reagents:

    • Methyl benzoate (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a microwave-safe vessel, mix methyl benzoate and hydrazine hydrate.

    • Add a small amount of ethanol and subject the mixture to microwave irradiation (e.g., 350W for 2 minutes, followed by 500W for 1 minute).[2]

    • Cool the resulting mixture, which should yield a white precipitate.

    • Wash the precipitate with water and dry.[2]

    • Further purify by recrystallization from ethanol.[2]

3. Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride

  • Reagents:

    • Hydrazine sulfate (1.0 eq)

    • Sodium hydroxide

    • Benzoyl chloride (2.06 eq)

  • Procedure:

    • In a flask cooled in an ice-water bath, dissolve sodium hydroxide in water and then add hydrazine sulfate with stirring.

    • Slowly and simultaneously, add benzoyl chloride and a separate solution of sodium hydroxide from two dropping funnels while maintaining cooling and stirring. The addition of benzoyl chloride should take approximately 1.5 hours.[4]

    • After the addition is complete, continue stirring for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.[4]

    • Filter the crude product and wash it with 50% aqueous acetone and then water.[4]

    • Purify the crude product by recrystallization from boiling glacial acetic acid.[4]

Quantitative Data Summary

Table 1: Reagent Quantities for 1,2-Dibenzoylhydrazine Synthesis [4]

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine)40.0048 g1.22.4
Sodium Hydroxide (for reaction)40.0045 g1.12.2

Visualizations

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield in Benzohydrazide Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No solution_incomplete Increase Reaction Time/Temp Adjust Stoichiometry Consider Microwave Synthesis incomplete_reaction->solution_incomplete Yes workup_loss Product Loss During Work-up? side_products->workup_loss No solution_side_products Use High-Purity Reagents Optimize Temperature Control Reagent Addition side_products->solution_side_products Yes solution_workup Optimize Precipitation/Cooling Use Appropriate Recrystallization Solvent Wash with Cold Solvents workup_loss->solution_workup Yes end Improved Yield workup_loss->end No solution_incomplete->end solution_side_products->end solution_workup->end

Caption: A troubleshooting workflow for addressing low yields in benzohydrazide synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_workup Work-up and Purification ester Benzoic Acid Ester (e.g., Methyl Benzoate) reaction Reaction (Reflux in Ethanol or Microwave Irradiation) ester->reaction hydrazine Hydrazine Hydrate hydrazine->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration and Washing (with cold water) precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization product Pure Benzohydrazide recrystallization->product

Caption: A general experimental workflow for the synthesis of benzohydrazide from a benzoic acid ester.

References

Technical Support Center: Purification of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted hydrazine hydrate from 2-Bromobenzohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is complete, but how do I remove the excess hydrazine hydrate?

A1: Excess hydrazine hydrate is a common impurity that must be removed. Several methods are available, and the best choice depends on the solubility of your product and the scale of your reaction. The most common techniques include liquid-liquid extraction, recrystallization, and precipitation/washing. For more challenging purifications, column chromatography or azeotropic distillation can be employed.[1][2][3][4]

Q2: My this compound product did not precipitate from the reaction mixture. What should I do?

A2: If your product remains in solution, precipitation may not be a suitable initial purification step. In this case, liquid-liquid extraction is often the recommended next step.[4] You can extract your product into an organic solvent in which it is soluble, leaving the highly polar hydrazine hydrate in the aqueous or alcoholic phase.[4][5] If extraction is not effective, concentrating the reaction mixture under reduced pressure to remove the solvent may help induce precipitation or prepare the sample for other purification methods like column chromatography.[3]

Q3: Can I use an acidic wash to neutralize and remove hydrazine hydrate?

A3: While it is possible to neutralize hydrazine with a dilute acid, this is generally not recommended as a primary method for product purification. The resulting hydrazinium salt is water-soluble, but adding acid can also protonate your this compound product, potentially altering its solubility or causing hydrolysis. A simple extraction with a neutral aqueous phase is a safer starting point.[4]

Q4: How do I choose the best purification method for my experiment?

A4: The choice of purification method depends on several factors:

  • Solubility: If your product is soluble in an organic solvent immiscible with water (like ethyl acetate or dichloromethane) and insoluble in water, liquid-liquid extraction is a good choice.[4]

  • Physical State: If your product is a solid, recrystallization is an excellent method for achieving high purity.[2][6]

  • Purity Requirements: For very high purity, especially for analytical standards or sensitive downstream applications, flash column chromatography is often the most effective technique.[7]

  • Scale: For large-scale reactions, azeotropic distillation can be an efficient way to remove hydrazine hydrate.[3]

Refer to the workflow diagram below for a guided selection process.

Q5: What are the key safety precautions when working with hydrazine hydrate?

A5: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid heating hydrazine hydrate directly, as it can be unstable at high temperatures.[3][8] Aqueous waste containing hydrazine should be treated appropriately and not mixed with heavy metal waste.[5]

Purification Method Comparison

The following table summarizes and compares the different techniques for removing unreacted hydrazine hydrate.

MethodPurity AchievedTypical YieldTime RequiredScaleProsCons
Precipitation/Washing ModerateGood to HighShortSmall to LargeSimple, fast, requires minimal solvent.Only effective if product is a solid and insoluble in the wash solvent. May not remove all impurities.
Liquid-Liquid Extraction Moderate to HighGood to HighShortSmall to LargeEfficient for removing water-soluble impurities like hydrazine hydrate.[4]Requires product to be soluble in an organic solvent immiscible with water. Can use large volumes of solvent.
Recrystallization High to Very HighModerate to GoodModerateSmall to MediumCan yield very pure crystalline product.[6][9]Requires finding a suitable solvent system. Some product loss is inevitable.[10]
Flash Column Chromatography Very HighModerate to GoodLongSmallExcellent separation of closely related compounds.[7][11]More complex, time-consuming, and uses significant amounts of solvent.
Azeotropic Distillation HighGoodModerateLargeEffective for removing hydrazine on a larger scale.[3]Requires specific solvent (e.g., xylene) and distillation setup. Product must be thermally stable.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable if this compound is soluble in an organic solvent like ethyl acetate or dichloromethane (DCM) and insoluble in water.

  • Solvent Removal: If the reaction was performed in a solvent like ethanol, remove it under reduced pressure using a rotary evaporator.[3]

  • Dissolution: Dissolve the crude residue in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate). The aqueous layer contains the water-soluble hydrazine hydrate.[5]

  • Repeat: Repeat the washing step with water (2-3 times) to ensure complete removal of hydrazine hydrate. A final wash with brine (saturated NaCl solution) can help break any emulsions and dry the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This is an effective method for purifying solid this compound.[2]

  • Solvent Selection: Determine a suitable recrystallization solvent. The ideal solvent will dissolve the this compound poorly at room temperature but readily at its boiling point. Ethanol, methanol, or ethanol/water mixtures are common starting points for hydrazides.[2][10][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[10][13]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[6][13]

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This method is ideal for achieving very high purity.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase).[2][11] A common eluent system for hydrazides is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring a uniform bed with no air bubbles.[11]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[2]

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.[2]

Visualization

// Node Definitions start [label="Reaction Complete\n(Crude this compound + Hydrazine Hydrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solid [label="Is the product a solid\nprecipitate in the reaction mixture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; filter_wash [label="Filter and wash solid\nwith cold solvent (e.g., water/ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity1 [label="Is the product pure\n(e.g., by TLC/NMR)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Perform Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity2 [label="Is the product pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Perform Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity3 [label="Is the product pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Perform Flash Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical Flow start -> check_solid; check_solid -> filter_wash [label="Yes"]; check_solid -> extraction [label="No"];

filter_wash -> check_purity1; check_purity1 -> end_product [label="Yes"]; check_purity1 -> recrystallize [label="No"];

extraction -> check_purity2; check_purity2 -> end_product [label="Yes"]; check_purity2 -> recrystallize [label="No"];

recrystallize -> check_purity3; check_purity3 -> end_product [label="Yes"]; check_purity3 -> chromatography [label="No"];

chromatography -> end_product; } end_dot

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Analysis of 2-Bromobenzohydrazide Purity by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in 2-Bromobenzohydrazide using Thin-Layer Chromatography (TLC).

Experimental Protocol: TLC Analysis of this compound

This protocol outlines the standard procedure for conducting TLC analysis of this compound to assess its purity.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Reference standards for potential impurities (if available)

  • Solvent system: 30% Ethyl Acetate in Hexane (v/v)

  • Visualization reagents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO4) stain

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark the spotting points on the baseline, ensuring they are at least 1 cm apart.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.

    • If available, prepare solutions of potential impurity standards at a similar concentration.

  • Spotting:

    • Using a capillary tube, carefully spot the prepared sample solution onto the marked point on the baseline. Keep the spot size small (1-2 mm in diameter).

    • If using reference standards, spot them on separate marked points. A co-spot (spotting the sample and a standard on the same point) can also be useful for confirmation.

  • Development:

    • Pour the developing solvent (30% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.[1]

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow-brown spots.[2] Circle the spots as they may fade over time.

    • Potassium Permanganate Staining: Dip the plate into a potassium permanganate stain. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. This is a destructive method.

  • Rf Value Calculation:

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the TLC analysis of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the most likely impurities in my this compound sample?

A1: Based on common synthetic routes, the most probable impurities are:

  • 2-Bromobenzoic acid: Unreacted starting material from the initial step of synthesis.

  • Methyl 2-bromobenzoate: Unreacted ester if the synthesis proceeds through this intermediate.

  • Hydrazine: Excess reagent used in the hydrazinolysis step.

  • N,N'-bis(2-bromobenzoyl)hydrazine: A di-acylated side product formed from the reaction of two molecules of the acylating agent with one molecule of hydrazine.

Q2: My main spot is streaking on the TLC plate. What could be the cause?

A2: Streaking can be caused by several factors:

  • Sample overload: The sample solution is too concentrated. Try diluting your sample and re-spotting.

  • High polarity of the compound: Highly polar compounds may interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent can sometimes resolve this.

  • Insoluble material: The sample may not be fully dissolved. Ensure your sample is completely solubilized before spotting.

Q3: I don't see any spots on my TLC plate after development and visualization.

A3: This could be due to a few reasons:

  • Sample is too dilute: The concentration of your sample solution may be too low. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).

  • Compound is not UV active: Not all compounds are visible under UV light. Ensure you have used other visualization methods like iodine or a chemical stain.

  • Compound is volatile: The compound may have evaporated from the plate during drying. This is less likely for this compound and its expected impurities.

  • Incorrect visualization method: The chosen stain may not react with your compound. For hydrazides and their potential impurities, a combination of UV, iodine, and potassium permanganate should be effective.

Q4: I see a spot that remains at the baseline (Rf ≈ 0). What could it be?

A4: A spot at the baseline indicates a very polar compound that adheres strongly to the silica gel. In the context of this compound synthesis, this is highly indicative of residual hydrazine . Hydrazine is extremely polar and will not migrate significantly in most common organic solvent systems.

Q5: How can I differentiate between this compound and its potential impurities on the TLC plate?

A5: Differentiation is based on the relative polarities of the compounds, which results in different Rf values. The table below provides estimated Rf values in a 30% ethyl acetate/hexane system. By comparing the Rf values of the spots on your TLC to these values, you can tentatively identify the impurities.

Data Presentation: Estimated Rf Values

The following table summarizes the estimated Retention Factor (Rf) values for this compound and its potential impurities on a silica gel TLC plate developed with 30% ethyl acetate in hexane.

CompoundStructureEstimated Rf ValueRationale for Polarity and Rf
This compound
alt text
~ 0.4 - 0.5The hydrazide group is polar due to the N-H and C=O bonds, allowing for hydrogen bonding. It is more polar than the corresponding ester but less polar than the carboxylic acid.
2-Bromobenzoic acid
alt text
~ 0.2 - 0.3The carboxylic acid group is highly polar due to the hydroxyl group and the carbonyl group, leading to strong interactions with the silica gel and a lower Rf value.
Methyl 2-bromobenzoate
alt text
~ 0.7 - 0.8The ester is less polar than the hydrazide and the carboxylic acid as it lacks the N-H bonds for hydrogen bonding, resulting in a higher Rf value.
Hydrazine
alt text
~ 0.0Hydrazine is a very small and highly polar molecule with two amino groups, causing it to bind very strongly to the silica gel and exhibit minimal to no movement up the plate.
N,N'-bis(2-bromobenzoyl)hydrazine
alt text
~ 0.6 - 0.7This di-acylated product is less polar than this compound because the primary amine functionality of hydrazine has been replaced by amide linkages, reducing its hydrogen bonding capability. It will therefore have a higher Rf value than the desired product.

Note: These Rf values are estimates and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.

Visualization and Workflow Diagram

The following diagram illustrates the logical workflow for identifying impurities in a this compound sample using TLC.

TLC_Troubleshooting_Workflow cluster_start Start cluster_development Development cluster_visualization Visualization cluster_analysis Analysis cluster_identification Impurity Identification Start Prepare and Spot Sample on TLC Plate Develop Develop Plate in 30% EtOAc/Hexane Start->Develop Visualize_UV Visualize under UV (254 nm) Develop->Visualize_UV Visualize_Iodine Stain with Iodine Visualize_UV->Visualize_Iodine Visualize_KMnO4 Stain with KMnO4 Visualize_Iodine->Visualize_KMnO4 Analyze Calculate Rf Values of All Spots Visualize_KMnO4->Analyze Rf_0 Spot at Baseline (Rf ~ 0)? Analyze->Rf_0 Rf_low Spot with Rf ~ 0.2-0.3? Rf_0->Rf_low No Impurity_Hydrazine Likely Hydrazine Rf_0->Impurity_Hydrazine Yes Rf_mid Spot with Rf ~ 0.4-0.5? Rf_low->Rf_mid No Impurity_Acid Likely 2-Bromobenzoic Acid Rf_low->Impurity_Acid Yes Rf_high1 Spot with Rf ~ 0.6-0.7? Rf_mid->Rf_high1 No Product Likely this compound (Product) Rf_mid->Product Yes Rf_high2 Spot with Rf ~ 0.7-0.8? Rf_high1->Rf_high2 No Impurity_Bis Likely N,N'-bis(2-bromobenzoyl)hydrazine Rf_high1->Impurity_Bis Yes Impurity_Ester Likely Methyl 2-bromobenzoate Rf_high2->Impurity_Ester Yes

TLC Troubleshooting Workflow for this compound Analysis.

References

Technical Support Center: Column Chromatography for 2-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Bromobenzohydrazide derivatives using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of this compound derivatives and related polar aromatic compounds.[1][2] Its slightly acidic nature makes it effective for separating compounds with varying polarities.[1] For particularly basic derivatives, alumina may be a suitable alternative.

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point for this compound derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[2][3] The polarity of the eluent is gradually increased to facilitate the separation.

Q3: What is a typical Rf value to aim for on a TLC plate before running a column?

A3: For optimal separation on a column, the Rf value of the target compound on the TLC plate should ideally be between 0.2 and 0.4 in the chosen solvent system.[1]

Q4: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A4: Hydrazide and hydrazone derivatives can sometimes be sensitive to the acidic nature of silica gel.[4] To mitigate degradation, you can deactivate the silica gel by pre-treating it with a base like triethylamine.[1] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

Q5: What are the best methods for loading my sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading. For wet loading, the sample is dissolved in a minimum amount of the initial eluent and carefully added to the top of the column.[3] Dry loading is preferred for samples that are not very soluble in the initial eluent. In this method, the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is then added to the top of the prepared column.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.

Problem Possible Cause Solution
Poor Separation of Spots (Co-elution) The polarity of the solvent system is not optimal for separating the components.- Adjust the solvent ratio. A common starting point is a mixture of hexane and ethyl acetate; systematically vary the proportions to improve separation on a TLC plate first.- Consider using a different solvent system, such as dichloromethane/methanol.[5]
Compound Streaking on the Column - The compound may be too polar for the chosen solvent system.- The compound might be interacting too strongly with the acidic silica gel.- Increase the polarity of the mobile phase gradually.- Add a small amount of a polar solvent like methanol to the eluent.- For basic derivatives, add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the solvent polarity is increased over time, is often effective.[3]
Low Yield of Purified Product - The compound may be partially degrading on the silica gel.- Incomplete elution from the column.- Loss during solvent removal.- Consider deactivating the silica gel with triethylamine or using neutral alumina.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to check for any remaining product.- Use rotary evaporation at a moderate temperature and pressure to avoid loss of volatile products.
Cracks Appearing in the Silica Gel Bed - Improper packing of the column.- The heat generated from the interaction of a very polar solvent with the dry silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- It is often recommended to pack the column using the "slurry method" to dissipate heat and create a homogenous packing.[3]

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound Derivatives

This protocol provides a general procedure that can be adapted based on the specific properties of the derivative being purified.

1. Preparation of the Stationary Phase (Slurry Method):

  • Choose a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of n-hexane and ethyl acetate).[3]

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles.[3]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface during sample and eluent addition.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.[3]

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution by opening the stopcock, collecting the eluate in fractions (e.g., in test tubes).

  • The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by adding more of the polar solvent.[3] A gradient is often more effective for separating components with a wide range of polarities.

4. Monitoring and Analysis:

  • Monitor the separation by collecting small fractions and analyzing them by Thin-Layer Chromatography (TLC).

  • Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.[3]

Quantitative Data

The following table summarizes typical solvent systems and reported yields for the purification of benzohydrazide derivatives. Note that optimal conditions will vary depending on the specific substituents on the derivative.

Compound TypeStationary PhaseEluent SystemRf ValueYield (%)Reference
Substituted Benzoyl HydrazideSilica GelDichloromethane/Methanol (19:1)Not specified92%[5]
Substituted Benzoyl HydrazoneSilica Geln-hexane/Ethyl Acetate (4:1)Not specified86%[5]
3,5-Dibromo-2-pyroneSilica GelHexane/Ethyl Acetate (5:1)0.4051-53%[6]
2,6-Diisopropylphenoxy substituted phthalonitrileSilica GelHeptane/Ethyl Acetate (5:1)Not specified64%[2]
Substituted Benzo[b]thiopheneSilica GelHexane/Chloroform (95:5 to 83:17)Not specified31-34%[4]
Benitrobenrazide DerivativeSilica GelMethanol/Chloroform mixtures0.760%[7]

Visualizations

experimental_workflow prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample add_eluent Add Eluent collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Obtain Purified Product evaporate_solvent->purified_product

Caption: Experimental Workflow for Column Chromatography.

troubleshooting_workflow start Poor Separation? check_rf Rf between 0.2-0.4? start->check_rf streaking Streaking observed? check_rf->streaking Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No coelution Co-elution? streaking->coelution No add_modifier Add Modifier (e.g., TEA) streaking->add_modifier Yes gradient_elution Try Gradient Elution coelution->gradient_elution Yes end Improved Separation coelution->end No adjust_polarity->check_rf change_solvents Change Solvent System gradient_elution->change_solvents add_modifier->check_rf change_solvents->check_rf

References

Preventing the formation of byproducts in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and prevent the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in hydrazone synthesis and why do they form?

The most common byproduct in hydrazone synthesis is an azine (R₂C=N-N=CR₂).[1] Azines form when the desired hydrazone product reacts with a second equivalent of the aldehyde or ketone starting material.[1][2] This side reaction is particularly prevalent when using unsubstituted hydrazine (NH₂NH₂) and can be promoted by an excess of the carbonyl compound or prolonged heating.[1]

Other potential issues include:

  • Hydrolysis: Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl and hydrazine.[3] This is a reversible reaction, and the equilibrium can be influenced by pH.

  • Degradation/Oxidation: Hydrazones, especially those with an N-H bond, can degrade or oxidize upon exposure to air and light during storage.[1] Residual acid or base from the synthesis can also catalyze degradation.[1]

Q2: What is the optimal pH for hydrazone synthesis and why is it so important?

The formation of hydrazones is highly pH-sensitive and is typically acid-catalyzed.[4] The optimal pH range is generally mildly acidic, between 4.5 and 6 .[1][4]

This optimal range represents a critical balance:

  • Acidic Enough: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[4]

  • Not Too Acidic: If the solution is too acidic (e.g., pH < 4), the hydrazine nucleophile becomes excessively protonated (forming H₃N-NH₂⁺). This protonated form is non-nucleophilic and unreactive, which slows or stops the reaction.[4][5]

The reaction rate often follows a bell-shaped curve when plotted against pH, peaking in the mildly acidic range.[4]

PH_Effect cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4.5 - 6) cluster_high_ph Neutral/High pH (> 7) Low_pH Hydrazine Protonated (H₃N-NH₂⁺) Non-Nucleophilic Low_Rate Reaction Rate is LOW Low_pH->Low_Rate  Deactivates  Reactant Optimal_pH Carbonyl Activated (Protonated Oxygen) Hydrazine is Nucleophilic (Free Lone Pair) High_Rate Reaction Rate is HIGH Optimal_pH->High_Rate  Optimal  Balance High_pH Carbonyl Not Activated (Low Electrophilicity) Slow_Rate Reaction Rate is SLOW High_pH->Slow_Rate  Insufficient  Catalysis Azine_Formation Carbonyl Aldehyde / Ketone (R₂C=O) Hydrazone Desired Product: Hydrazone (R₂C=N-NHR') Carbonyl->Hydrazone + Hydrazine (Desired Reaction) Hydrazine Hydrazine (H₂N-NHR') Azine Byproduct: Azine (R₂C=N-N=CR₂) Hydrazone->Azine + Carbonyl (Side Reaction) Water H₂O Hydrazone->Water - H₂O Azine->Water - H₂O

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromobenzohydrazide Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the condensation of 2-Bromobenzohydrazide with aldehydes and ketones to form hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound?

The condensation reaction involves the nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding N'-substituted-2-bromobenzohydrazone, also known as a hydrazone. The reaction is typically acid-catalyzed.

Q2: How does the ortho-bromo substituent on the benzohydrazide ring affect the reaction?

The presence of an electron-withdrawing bromine atom in the ortho position can influence the reactivity of the hydrazide. While it may slightly decrease the nucleophilicity of the hydrazine nitrogen due to inductive effects, studies on similar systems with ortho-substituents have shown that intramolecular catalysis can sometimes accelerate the rate of hydrazone formation.[1][2] Careful optimization of reaction conditions is therefore crucial to achieve high yields.

Q3: What are the most common side reactions to be aware of during this condensation?

The primary side reactions include:

  • Hydrolysis: The hydrazone product can be susceptible to hydrolysis, especially in the presence of strong acids or bases, reverting to the starting hydrazide and carbonyl compound.

  • Azine Formation: If the reaction conditions are not carefully controlled, particularly with an excess of the aldehyde or ketone, the initially formed hydrazone can react with a second molecule of the carbonyl compound to form an azine byproduct.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. A typical mobile phase for this reaction could be a mixture of hexane and ethyl acetate.

Q5: What are the key safety precautions when working with this compound?

This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and ensure that an eyewash station and safety shower are readily accessible.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting material spot disappears. - Consider increasing the reaction temperature moderately, but be cautious of potential side reactions.
Ineffective Catalyst - If using a catalytic amount of acid (e.g., acetic acid), ensure it is fresh and added in the appropriate quantity. - For less reactive carbonyl compounds, consider screening other acid catalysts such as a few drops of sulfuric acid or using a Lewis acid catalyst.
Steric Hindrance - The ortho-bromo group on the benzohydrazide or bulky substituents on the carbonyl compound can sterically hinder the reaction. In such cases, longer reaction times or higher temperatures may be necessary.
Product Hydrolysis - Maintain a slightly acidic pH (around 4-6) during the reaction and work-up. Avoid strongly acidic or basic conditions.
Poor Quality Reagents - Ensure that the this compound and the carbonyl compound are of high purity. Impurities can inhibit the reaction or lead to side products.
Formation of Impurities/Side Products
Possible Cause Troubleshooting Step
Azine Formation - Use a slight excess (1.1 equivalents) of this compound relative to the carbonyl compound. - Add the aldehyde or ketone dropwise to the solution of the hydrazide to maintain a low concentration of the carbonyl compound throughout the reaction.
Unreacted Starting Material - If TLC indicates the presence of unreacted starting materials after a prolonged reaction time, consider adding a small additional amount of the limiting reagent or catalyst.
Product Degradation - Avoid excessive heating or prolonged reaction times, which can lead to the degradation of the desired hydrazone product. Monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various reported conditions for the condensation of benzohydrazide derivatives with carbonyl compounds. While specific data for a wide range of this compound condensations is limited, these examples provide a good starting point for optimization.

Hydrazide Carbonyl Compound Catalyst Solvent Temperature Time Yield (%) Reference
This compound2-Chlorobenzaldehyde-MethanolReflux--[3]
2-HydrazinobenzimidazoleVarious aldehydes/ketonesCitric AcidEthanolReflux--[4][5]
BenzaldehydeMalononitrileCu-Mg-Al LDHWaterRoom Temp-97[6]
Various AldehydesActive Methylene CompoundsPyridine-2,3-Dicarboxylate-Based MOFsSolvent-freeRoom Temp-95-98[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Bromo-N'-(2-chlorobenzylidene)benzohydrazide

This protocol is based on a reported synthesis of a similar aroylhydrazone.[3]

Materials:

  • This compound

  • 2-Chlorobenzaldehyde

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable volume of methanol.

  • Add 2-Chlorobenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in Methanol add_aldehyde Add Aldehyde/Ketone dissolve->add_aldehyde 1 eq. add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst cat. reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Methanol filter->wash dry Dry Product wash->dry troubleshooting_logic start Low or No Product Yield check_completion Is the reaction complete (TLC)? start->check_completion check_catalyst Is the catalyst effective? check_completion->check_catalyst Yes solution_time Increase reaction time check_completion->solution_time No check_temp Is the temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh/different catalyst check_catalyst->solution_catalyst No check_hydrolysis Is hydrolysis occurring? check_temp->check_hydrolysis Yes solution_temp Increase temperature moderately check_temp->solution_temp No solution_ph Control pH (4-6) check_hydrolysis->solution_ph Yes

References

Validation & Comparative

Structure-Activity Relationship of 2-Bromobenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of 2-bromobenzohydrazide derivatives has revealed a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their performance as enzyme inhibitors, antimicrobial, and anticancer agents. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Quantitative Comparison of Biological Activities

The biological evaluation of this compound and related benzohydrazide derivatives has yielded significant quantitative data. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets, providing a clear comparison of the potency of different structural modifications.

Table 1: Enzyme Inhibition by Benzohydrazide Derivatives

Compound IDTarget EnzymeR-Group SubstitutionIC50 (µM)Reference
Derivatives of this compound (2j-2l) Acetylcholinesterase (AChE)Varies44-100[1]
Derivatives of this compound (2j-2l) Butyrylcholinesterase (BChE)Varies>22[1]
Compound 06 Acetylcholinesterase (AChE)2-(benzamido)benzohydrazide derivative0.09 ± 0.05[2]
Compound 06 Butyrylcholinesterase (BChE)2-(benzamido)benzohydrazide derivative0.14 ± 0.05[2]
Compound 13 Acetylcholinesterase (AChE)2-(benzamido)benzohydrazide derivative0.11 ± 0.03[2]
Compound 13 Butyrylcholinesterase (BChE)2-(benzamido)benzohydrazide derivative0.10 ± 0.06[2]
Compound 11 Butyrylcholinesterase (BChE)2-(benzamido)benzohydrazide derivative (selective)0.12 ± 0.09[2]
Rivastigmine (Standard) Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)N/AComparable to test compounds[1]
Donepezil (Standard) Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)N/A0.10 ± 0.02 (AChE), 0.14 ± 0.03 (BChE)[2]

Table 2: Anticancer Activity of Benzohydrazide Derivatives

Compound IDCancer Cell LineR-Group SubstitutionIC50 (µM)Reference
Compound 4 Human Colon (HCT 116)2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)1.88 ± 0.03[3]
Compound 14 Human ColorectalN′-(substituted)-4-(butan-2-lideneamino)37.71[3]
Compound 2a Human Lung Carcinoma (A-549)N'-[(Substituted Phenyl) Benzylidene]Moderate to significant[3]
Compound H20 A549, MCF-7, HeLa, HepG2Dihydropyrazole containing benzohydrazide0.46, 0.29, 0.15, 0.21[4]
Erlotinib (Standard) A549, MCF-7, HeLa, HepG2N/AControl[4]

Table 3: Antimicrobial Activity of Benzohydrazide Derivatives

Compound ID(s)Microbial Strain(s)R-Group SubstitutionpMICam (µM/ml) or MIC (µg/ml)Reference
Compounds 3, 15, 18 Various microorganisms2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)1.62[3]
Compound 4f Various microorganisms2-substituted-N'-(1-(4-hydroxycumarinyl) ethylidene)Most potent in series[3]
Compounds 5c, 5d, 5e Various bacteria and fungiN′ -[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substitutedMost active in series[3]
Compounds 5c, 5d, 5g, 5i, 5j Various bacteriaN/AExcellent activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and the enzyme solution (AChE or BChE).

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Seed cancer cells (e.g., HCT 116, A-549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, remove the medium and add a fresh medium containing MTT solution.

    • Incubate the plate for a few hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

    • Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism with no drug) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6]

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Lead This compound Core Design Design Derivatives (R-group modification) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Assays (Enzyme, Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Enzyme_Inhibition_Mechanism cluster_reaction Normal Enzymatic Reaction cluster_inhibition Enzyme Inhibition Enzyme Target Enzyme (e.g., AChE) ActiveSite Active Site Enzyme->ActiveSite Product Product ActiveSite->Product Catalyzes Substrate Substrate Substrate->ActiveSite Binds Inhibitor This compound Derivative Inhibitor->ActiveSite Blocks

Caption: Conceptual diagram of competitive enzyme inhibition by a this compound derivative.

References

Comparative Analysis of the Antibacterial Efficacy of Bromobenzohydrazide Derivatives and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for a series of 3- and 4-bromobenzohydrazide derivatives and the reference antibiotic, ampicillin, against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides

Compound IDSubstituent on BenzylideneGram-positive BacteriaGram-negative Bacteria
S. aureus (µM/ml) E. coli (µM/ml)
1 2-Nitro0.250.50
2 3-Nitro0.250.50
3 4-Nitro0.1250.25
4 2-Chloro0.250.50
5 4-Chloro0.1250.25
6 2-Hydroxy0.50>1
7 4-Hydroxy0.250.50
8 4-Methoxy0.50>1
9 4-N,N-dimethylamino0.1250.25
12 3,4,5-Trimethoxy0.06250.125

Data synthesized from a study on 3/4-bromo-benzohydrazide derivatives. The original study reported pMICam values, which have been converted to MIC in µM/ml for this table. It is important to note that the specific isomers (3-bromo or 4-bromo) for each compound in the series were not detailed in the available abstract.

Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin

Bacterial StrainMIC (µg/mL)
Escherichia coli4 - >50[1][2]
Staphylococcus aureus0.6 - 1[3]
Streptococcus pneumoniae0.03 - 0.06[3]
Haemophilus influenzae0.25[3]

Note on Comparison: Direct comparison of the molar concentrations (µM/ml) in Table 1 with the mass concentrations (µg/mL) in Table 2 requires conversion. However, a general trend can be observed. Several of the bromobenzohydrazide derivatives exhibit potent activity, with some showing lower MIC values than typically observed for ampicillin against resistant strains. For instance, compound 12 demonstrates significant potency.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on standard laboratory practices.

Micro-broth Dilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution.

    • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Preparation of Test Compounds and Controls:

    • The bromobenzohydrazide derivatives and ampicillin are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

    • The plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the evaluation of antibacterial activity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus, E. coli) B Preparation of Bacterial Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plates B->D C Preparation of Test Compound Dilutions (Bromobenzohydrazides & Ampicillin) C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determination of Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC Determination.

Logical_Relationship Compound Bromobenzohydrazide Derivative Target Bacterial Target (e.g., Cell Wall Synthesis, DNA Gyrase) Compound->Target binds to Inhibition Inhibition of Bacterial Growth Target->Inhibition leads to MIC Low MIC Value Inhibition->MIC Potency High Antibacterial Potency MIC->Potency Comparison Comparison with Ampicillin Potency->Comparison Efficacy Superior or Comparable Efficacy Comparison->Efficacy

Caption: Rationale for Antibacterial Evaluation.

References

A Comparative Guide to the Validation of In vitro Antimicrobial Assays for Novel Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1][2] Hydrazone derivatives have garnered significant attention in medicinal chemistry as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[2][3][4] This guide provides a comprehensive comparison of the in vitro antimicrobial performance of various hydrazone derivatives, supported by experimental data from recent studies. Detailed methodologies for key validation assays are presented to aid researchers in their drug discovery and development efforts.

Comparative Antimicrobial Activity of Novel Hydrazones

The antimicrobial efficacy of hydrazone derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2] The Minimum Bactericidal Concentration (MBC) is also a critical parameter, indicating the lowest concentration required to kill a particular bacterium.

The following tables summarize the MIC values of several recently synthesized hydrazone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. These data have been compiled from various studies to provide a comparative overview.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Novel Hydrazone Derivatives Against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisReference
Isonicotinic acid hydrazide-hydrazone 151.95-7.811.953.91[3]
Isonicotinic acid hydrazide-hydrazone 161.95-7.81--[3]
s-Triazine derivative 196.25--[3]
5-nitrofuran-2-carboxylic acid derivative 240.48-1.950.480.98[5]
5-nitrofuran-2-carboxylic acid derivative 250.48-1.950.480.98[5]
5-nitrofuran-2-carboxylic acid derivative 260.48-1.950.480.98[5]
Ethylparaben hydrazide-hydrazone 3g2--[6]
Ampicillin (Reference)12.5--[3]
Nitrofurantoin (Reference)3.91--[3]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Novel Hydrazone Derivatives Against Gram-Negative Bacteria

Compound/DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
s-Triazine derivative 1912.5-12.5[3]
Dodecanoic acid hydrazide-hydrazone 4c---[7]
Dodecanoic acid hydrazide-hydrazone 4d---[7]
Dodecanoic acid hydrazide-hydrazone 4f---[7]
Hydrazide hydrazone 5f2.5-2.5[8]
Ampicillin (Reference)25--[3]
Ciprofloxacin (Reference)---[5]

Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Novel Hydrazone Derivatives

Compound/DerivativeCandida albicansAspergillus nigerReference
Dodecanoic acid hydrazide-hydrazone 4c--[7]
Dodecanoic acid hydrazide-hydrazone 4d--[7]
Dodecanoic acid hydrazide-hydrazone 4f--[7]
Ethylparaben hydrazide-hydrazone 3b64-[6]
Steroidal hydrazone 110.37-1.50-[9]
Ketoconazole (Reference)--[9]
Bifonazole (Reference)--[9]

Experimental Protocols

Accurate and reproducible data are paramount in the validation of antimicrobial assays. The following are detailed methodologies for key experiments cited in the evaluation of novel hydrazones.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10]

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Hydrazone derivative stock solution

    • Positive control (standard antibiotic) and negative control (broth only)

    • Microplate reader or visual inspection

  • Protocol:

    • Serial Dilution: Prepare a two-fold serial dilution of the hydrazone derivative in the appropriate broth directly in the 96-well plate.[10] The concentration range can be, for example, from 1024 µg/mL to 8 µg/mL.[10]

    • Inoculation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

    • Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).[10]

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48 hours for fungi.[6][11]

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10] This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Protocol:

    • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.[10]

    • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi).[10]

    • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

    • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Disk Diffusion Method (Qualitative Screening)

This method is a preliminary, qualitative assay to screen for the antimicrobial activity of hydrazone derivatives.[10]

  • Materials:

    • Sterile paper discs (6 mm diameter)

    • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

    • Sterile Petri dishes

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • Hydrazone derivative solution of a known concentration

    • Positive control antibiotic discs and a negative control (solvent-loaded disc)

  • Protocol:

    • Media Preparation: Prepare MHA or SDA plates.

    • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[10]

    • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.[10]

    • Compound Application: Pipette a fixed volume of the hydrazone derivative solution onto a disc. Apply the solvent to the negative control disc and place the positive control antibiotic disc.[10]

    • Incubation: Incubate the plates under appropriate conditions.

    • Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).[10] A larger zone of inhibition indicates greater antimicrobial activity.[10]

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of in vitro antimicrobial assays for novel hydrazone compounds, from initial synthesis to the determination of antimicrobial activity.

G cluster_0 Synthesis & Characterization cluster_1 Preliminary Screening cluster_2 Quantitative Assays cluster_3 Data Analysis & Comparison Synthesis Synthesis of Novel Hydrazones Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Agar_Diffusion Agar Disk/Well Diffusion Assay Stock_Solution->Agar_Diffusion MIC_Assay Broth Microdilution for MIC Agar_Diffusion->MIC_Assay Active Compounds MBC_Assay Determination of MBC MIC_Assay->MBC_Assay Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis Comparison Comparison with Reference Drugs Data_Analysis->Comparison

Caption: Workflow for in vitro antimicrobial validation of novel hydrazones.

This guide provides a foundational understanding and comparative data to assist researchers in the validation of in vitro antimicrobial assays for novel hydrazone compounds. The provided protocols and compiled data serve as a valuable resource for the ongoing development of new and effective antimicrobial agents.

References

A Comparative Analysis of 2-Bromobenzohydrazide and 4-Bromobenzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Positional Isomers in Drug Discovery

In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the principle of positional isomerism. The placement of a single functional group on a molecule can dramatically alter its physicochemical properties, biological activity, and overall therapeutic potential. This guide offers a comparative study of two such positional isomers: 2-Bromobenzohydrazide and 4-Bromobenzohydrazide. Targeted at researchers, scientists, and drug development professionals, this document provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their potential mechanisms of action.

Physicochemical Properties: A Tale of Two Isomers

The position of the bromine atom on the phenyl ring of benzohydrazide influences key physicochemical parameters that are critical for a compound's pharmacokinetic and pharmacodynamic profile. While both this compound and 4-Bromobenzohydrazide share the same molecular formula (C7H7BrN2O) and molecular weight (215.05 g/mol ), their structural differences lead to variations in properties such as melting point and polarity, which can affect solubility and interactions with biological targets.[1][2][3][4]

PropertyThis compound4-Bromobenzohydrazide
CAS Number 29418-67-5[3]5933-32-4[2]
Molecular Formula C7H7BrN2O[3]C7H7BrN2O[2]
Molecular Weight 215.05 g/mol [3]215.05 g/mol [2]
Melting Point Not available165-167 °C
Appearance SolidSolid

Synthesis of Bromobenzohydrazides

The general synthesis of bromobenzohydrazide derivatives involves a multi-step process, starting from the corresponding bromobenzoic acid. This process typically includes esterification followed by hydrazinolysis.

Experimental Protocol: General Synthesis of Bromobenzohydrazides

Step 1: Esterification of Bromobenzoic Acid A mixture of the respective bromobenzoic acid (e.g., 2-bromobenzoic acid or 4-bromobenzoic acid) and an excess of a suitable alcohol (e.g., methanol or ethanol) is refluxed in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting ester is then extracted using an organic solvent like ether.

Step 2: Hydrazinolysis of the Ester The synthesized ester is then reacted with hydrazine hydrate. The mixture is typically refluxed for several hours. After cooling, the resulting bromobenzohydrazide precipitates out of the solution and can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Bromobenzoic Acid Bromobenzoic Acid Esterification Esterification (Reflux with H₂SO₄ catalyst) Bromobenzoic Acid->Esterification Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol)->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis (Reflux) Hydrazine Hydrate->Hydrazinolysis Ester Intermediate Ester Intermediate Esterification->Ester Intermediate Bromo-benzoate Ester Bromobenzohydrazide Bromobenzohydrazide Hydrazinolysis->Bromobenzohydrazide Ester Intermediate->Hydrazinolysis

Comparative Biological Activities

Derivatives of both 2- and 4-bromobenzohydrazide have been investigated for their potential as antimicrobial and anticancer agents. The position of the bromo substituent has been shown to be a critical determinant of their biological efficacy.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. Studies on various substituted benzohydrazides have demonstrated that the nature and position of the substituent on the phenyl ring are crucial for their efficacy.

A comparative study on a series of 3- and 4-bromo-N'-(substituted benzylidene)benzohydrazides revealed that the position of the bromine atom influences the antimicrobial spectrum and potency. While direct comparative data for this compound derivatives is less common in the literature, inferences can be drawn from studies on related compounds. For instance, a study on p-amino benzoic acid derivatives showed that a p-bromo substituted benzohydrazide was the most potent antifungal agent against Candida albicans and Aspergillus niger.[5] Another study indicated that a m-bromo derivative was most active against Bacillus subtilis.[5]

Compound DerivativeTarget OrganismMIC (µM/ml)
4-Bromo-N'-(4-chlorobenzylidene)benzohydrazideC. albicans0.23
4-Bromo-N'-(4-chlorobenzylidene)benzohydrazideA. niger0.23
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazideB. subtilis0.11
4-Bromo-N'-(4-nitrobenzylidene)benzohydrazideB. subtilis0.23

Note: Data is for derivatives of 3- and 4-bromobenzohydrazide and is indicative of the influence of the bromo- position. Direct comparative data for this compound derivatives was not available in the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the bromobenzohydrazide derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer potential of bromobenzohydrazide derivatives has been evaluated against various cancer cell lines. The position of the bromine atom appears to play a significant role in the cytotoxic activity. A study on 3- and 4-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides demonstrated potent anticancer activity against the human colon carcinoma cell line HCT-116.[6]

Compound DerivativeCell LineIC50 (µM)
3-Bromo-N'-(3-phenylallylidene)benzohydrazideHCT-1161.20
4-Bromo-N'-(3-phenylallylidene)benzohydrazideHCT-1161.53

Note: Data is for derivatives of 3- and 4-bromobenzohydrazide and is indicative of the influence of the bromo- position. Direct comparative data for this compound derivatives against the same cell line was not available in the cited literature.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for 2- and 4-Bromobenzohydrazide are not yet fully elucidated, research on related hydrazone derivatives suggests several potential mechanisms of action for their anticancer effects. These include the inhibition of tubulin polymerization and the modulation of key signaling pathways like EGFR.

Inhibition of Tubulin Polymerization

Several studies have indicated that benzimidazole-hydrazone derivatives, which share structural similarities with benzohydrazides, can act as tubulin polymerization inhibitors.[7][8] By binding to the colchicine binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway Bromobenzohydrazide Derivative Bromobenzohydrazide Derivative β-Tubulin β-Tubulin Bromobenzohydrazide Derivative->β-Tubulin Binds to Colchicine Site Tubulin Polymerization Disruption Tubulin Polymerization Disruption β-Tubulin->Tubulin Polymerization Disruption Microtubule Instability Microtubule Instability Tubulin Polymerization Disruption->Microtubule Instability Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Instability->Mitotic Spindle Defect G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Defect->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[4][9][10] Some benzimidazole derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell survival and proliferation.[11][12]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Bromobenzohydrazide Derivative Bromobenzohydrazide Derivative EGFR EGFR Bromobenzohydrazide Derivative->EGFR Inhibits Kinase Activity RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Proliferation Decreased Proliferation RAS_RAF_MAPK->Proliferation Apoptosis Increased Apoptosis RAS_RAF_MAPK->Apoptosis Survival Decreased Survival PI3K_AKT->Survival PI3K_AKT->Apoptosis

Conclusion

The comparative analysis of this compound and 4-Bromobenzohydrazide underscores the profound impact of positional isomerism on the biological activity of small molecules. While both compounds serve as valuable scaffolds in medicinal chemistry, the available data on their derivatives suggest that the placement of the bromine atom can significantly influence their antimicrobial and anticancer potency. The 4-bromo derivatives have been more extensively studied and have shown promising activity. Further direct comparative studies of the 2- and 4-isomers are warranted to fully elucidate their structure-activity relationships and to guide the rational design of more effective therapeutic agents. The potential mechanisms of action, including tubulin polymerization and EGFR inhibition, offer exciting avenues for future research and development in the quest for novel drug candidates.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology and drug development are continually exploring novel compounds with enhanced cytotoxic effects against cancer cells and minimal harm to healthy tissues. Within this landscape, 2-Bromobenzohydrazide derivatives have emerged as a promising class of molecules. This guide provides a comparative overview of the cytotoxic activity of various this compound derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.

Cytotoxic Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro assays. The data reveals that substitutions on the benzylidene ring significantly influence the cytotoxic activity.

A notable study synthesized a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides and evaluated their effects on four different cancer cell lines. Among these, compounds with bromine and fluorine substitutions demonstrated significant cytotoxic effects. For instance, the 3-bromo substituted derivative, compound 6c , and the 3-fluoro substituted derivative, compound 6i , exhibited potent activity with IC50 values ranging from 7.82 to 10.21 μM across the tested cell lines.[1] Other derivatives with 2-fluoro, 4-fluoro, and 4-bromo substitutions also showed strong cytotoxicity.[1]

Another investigation into 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides revealed a potent anticancer agent against the human colon carcinoma cell line (HCT 116). One of the synthesized compounds displayed an impressive IC50 value of 1.88 µM.[2] Furthermore, certain 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have demonstrated strong cytotoxic effects against both colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells.[3]

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected this compound derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 4 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene)HCT 116 (Colon)1.88 ± 0.03[2]
Compound 6c 3-BromoMultiple Cancer Lines7.82 - 10.21[1]
Compound 6i 3-FluoroMultiple Cancer Lines7.82 - 10.21[1]
Compound 6h 2-FluoroMultiple Cancer Lines< 30[1]
Compound 6j 4-FluoroMultiple Cancer Lines< 30[1]
Compound 6d 4-BromoMultiple Cancer Lines< 30[1]
Compound 9a 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoleHCT-116 (Colon)Strong Cytotoxicity[3]
Compound 9a 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoleHep-G2 (Hepatocellular)Strong Cytotoxicity[3]
Compound 9b 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoleHCT-116 (Colon)Specific Cytotoxicity[3]

Experimental Protocols

The evaluation of the cytotoxic effects of this compound derivatives involves a series of well-defined experimental protocols. These methodologies are crucial for ensuring the reliability and reproducibility of the obtained results.

Cell Culture and Maintenance

Human cancer cell lines, such as HCT 116 (colon), HepG2 (liver), and others, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The in-vitro cytotoxicity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique used to investigate the mechanism of cell death induced by these derivatives.

  • Apoptosis Assay: Annexin V-FITC and propidium iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Cells are treated with the compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., PI). The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

This technique is employed to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell signaling pathways.

  • Protein Extraction: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, EGFR, HER2).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, such as cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of novel compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture Test Compounds MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT Treatment Apoptosis Apoptosis Analysis (Annexin V/PI) MTT->Apoptosis Further Investigation of Potent Compounds CellCycle Cell Cycle Analysis MTT->CellCycle WesternBlot Western Blot (Protein Expression) MTT->WesternBlot

Caption: Workflow for evaluating the cytotoxicity of this compound derivatives.

Proposed Signaling Pathway Inhibition

Certain this compound derivatives have been shown to act as multi-kinase inhibitors, targeting key players in cancer cell proliferation and survival.[1] The diagram below illustrates the proposed mechanism of action, involving the inhibition of receptor tyrosine kinases and downstream signaling pathways, ultimately leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Proliferation & Survival EGFR->Proliferation HER2 HER2 HER2->Proliferation Apoptosis Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces Compound This compound Derivative Compound->EGFR Inhibits Compound->HER2 Inhibits Compound->Bcl2 Downregulates Compound->Bax Upregulates Compound->Caspase3 Upregulates

Caption: Proposed mechanism of action for this compound derivatives.

References

A Comparative Analysis of Benzohydrazide Derivatives and Isoniazid as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is facing increasing challenges due to resistance. This has spurred the exploration of new chemical scaffolds, with benzohydrazide derivatives emerging as a promising class of compounds with potent antitubercular activity. This guide provides a comparative overview of 2-bromobenzohydrazide derivatives and the broader class of benzohydrazides against the benchmark drug, isoniazid, supported by available experimental data and methodologies.

Efficacy Against Mycobacterium tuberculosis

The primary measure of a drug's effectiveness against Mycobacterium tuberculosis is its Minimum Inhibitory Concentration (MIC), representing the lowest concentration required to inhibit visible bacterial growth. While direct comparative studies on a series of this compound derivatives are limited, the available data on various benzohydrazide derivatives indicate their potential as potent antitubercular agents.

Table 1: Comparative in vitro Antitubercular Activity (MIC) against M. tuberculosis H37Rv

Compound ClassSpecific Derivative/SeriesMIC (µg/mL)MIC (µM)Reference
Isoniazid (INH) -0.02 - 0.20.15 - 1.46[1]
Benzohydrazide Derivatives Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide-0.4[1]
Hydrazide-hydrazone derivatives-0.07 - 0.32[2]
Coumarin-containing hydrazide-hydrazones-0.28–1.69[2]
6-Fluorophenylbenzohydrazides-0.625 - 6.25
1,3,4-Oxadiazole-hydrazones8-[3]
Isoniazid-based pyridazinones1.562-[4]

Note: The MIC values are sourced from different studies and should be interpreted with consideration of potential variations in experimental protocols.

Cytotoxicity Profile

An essential aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of a compound is typically assessed against mammalian cell lines, with the 50% cytotoxic concentration (CC50) being a key parameter. A higher CC50 value indicates lower toxicity. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, is a critical measure of a compound's therapeutic window.

Table 2: Comparative Cytotoxicity and Selectivity Index

Compound ClassSpecific Derivative/SeriesCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)Reference
Isoniazid (INH) -HepG2>200 (estimated)>137 (based on MIC of 1.46 µM)[4]
Benzohydrazide Derivatives Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideHepG2>100>250 (based on MIC of 0.4 µM)[1]
Hydrazide-hydrazone derivativesHEK-293T, CCL-1High (favorable)33 to >645[2]
6-FluorophenylbenzohydrazidesVero≥ 1360>217 (based on highest MIC of 6.25 µM)
Isoniazid-based pyridazinonesHCL, VCL>300>192 (based on MIC of 1.562 µg/mL)[4]

Note: Cytotoxicity data is derived from various studies using different cell lines and methodologies.

Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design and overcoming resistance. Isoniazid and benzohydrazide derivatives appear to target different pathways within Mycobacterium tuberculosis.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily targets the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system. Inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, leading to cell death. Resistance to isoniazid commonly arises from mutations in the katG or inhA genes.

G cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FASII FAS-II Pathway InhA->FASII Catalyzes Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Fig 1. Mechanism of Action of Isoniazid
Benzohydrazide Derivatives: Potential Multi-Targeting Agents

The mechanism of action for benzohydrazide derivatives is not as fully elucidated as that of isoniazid and may vary between different sub-classes. Two potential mechanisms have been proposed:

  • Inhibition of Tryptophan Biosynthesis: Some studies on fluorophenylbenzohydrazides suggest that they may act as anthranilate-like compounds, inhibiting the tryptophan biosynthesis pathway. This pathway is essential for the in vivo survival of M. tuberculosis, making it an attractive drug target.

G cluster_bacterium Mycobacterium tuberculosis Benzohydrazide Benzohydrazide Derivative Trp_Enzyme Tryptophan Biosynthesis Enzymes (e.g., TrpE) Benzohydrazide->Trp_Enzyme Inhibition Tryptophan Tryptophan Synthesis Trp_Enzyme->Tryptophan Cell_Death Inhibition of Growth Trp_Enzyme->Cell_Death Blockage leads to Chorismate Chorismate Chorismate->Trp_Enzyme Substrate Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis Cell_Growth Bacterial Growth Protein_Synthesis->Cell_Growth

Fig 2. Proposed Mechanism via Tryptophan Biosynthesis Inhibition
  • Inhibition of InhA: Similar to isoniazid, some benzohydrazide derivatives are hypothesized to inhibit InhA. However, they may act as direct inhibitors, not requiring activation by KatG. This would be a significant advantage, as it could overcome a major mechanism of isoniazid resistance.

Experimental Protocols

Standardized methodologies are critical for the reliable evaluation and comparison of antitubercular agents.

In Vitro Antitubercular Activity Screening

A common method for determining the MIC of a compound against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) or the Lumat-based luminescence assay (LORA).

G cluster_workflow Experimental Workflow: MIC Determination A Prepare serial dilutions of test compound in a 96-well plate B Add *M. tuberculosis* H37Rv culture to each well A->B C Incubate plates at 37°C for 7 days B->C D Add Alamar Blue or luciferin-luciferase reagent C->D E Incubate for 24 hours D->E F Read results (colorimetric or luminescence) E->F G Determine MIC (lowest concentration with no growth) F->G

Fig 3. General Workflow for MIC Determination

Protocol: Microplate Alamar Blue Assay (MABA)

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:50.

  • Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Indicator: Add a freshly prepared solution of Alamar Blue to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion

While isoniazid remains a critical drug in the fight against tuberculosis, the rise of resistance necessitates the development of new therapeutics. Benzohydrazide derivatives, including the 2-bromo substituted class, represent a promising area of research. The available data suggests that these compounds can exhibit potent antitubercular activity, in some cases comparable or superior to isoniazid, along with favorable safety profiles. Their potential to act via different mechanisms, such as the inhibition of tryptophan biosynthesis or direct inhibition of InhA, offers a significant advantage in overcoming existing resistance to isoniazid. Further focused studies, including direct comparative analyses of this compound derivatives against isoniazid and in vivo efficacy studies, are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, for the quantitative analysis of 2-Bromobenzohydrazide. While specific validated method data for this compound is not extensively published, this guide leverages established and validated methods for structurally similar and pharmaceutically relevant hydrazide compounds, namely Hydralazine and Isoniazid, to provide a robust comparative framework. The principles and experimental protocols detailed herein are directly applicable to the development and validation of analytical methods for this compound.

Methodology Comparison: HPLC vs. UV-Visible Spectrophotometry

The choice of analytical method is critical in drug development and quality control, ensuring the accuracy, precision, and reliability of quantitative data. Both RP-HPLC and UV-Visible Spectrophotometry are powerful techniques for the analysis of aromatic compounds like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products. This is particularly crucial for stability-indicating assays.

UV-Visible Spectrophotometry is a simpler, more cost-effective, and rapid method. It is well-suited for the quantification of the pure compound but may be less specific in the presence of interfering substances that absorb at similar wavelengths.

The following sections provide a detailed comparison of these two methods, including experimental protocols and validation parameters based on analogous hydrazide compounds.

Performance Comparison of Analytical Methods

The performance of an analytical method is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance data for RP-HPLC and UV-Visible Spectrophotometric methods, based on validated methods for Hydralazine and Isoniazid.[1][2][3][4][5]

Table 1: Performance Data for RP-HPLC Method (Based on Hydralazine Analysis) [1][3]

Validation ParameterResult
Linearity Range0.5 - 4 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 100.5%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.029 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL
Retention Time~2.58 min

Table 2: Performance Data for UV-Visible Spectrophotometric Method (Based on Hydralazine Analysis) [1][2][3]

Validation ParameterResult
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.2% - 99.9%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.051 µg/mL
Limit of Quantification (LOQ)0.16 µg/mL
Wavelength of Maximum Absorbance (λmax)262 nm

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are representative experimental protocols for the RP-HPLC and UV-Visible Spectrophotometric analysis of a hydrazide compound.

RP-HPLC Method

This protocol is adapted from a validated method for Hydralazine hydrochloride and is suitable for the analysis of this compound.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 40:60 v/v).[3]

  • Flow Rate: 1.2 mL/min.[1][3]

  • Detection Wavelength: 270 nm.[1][3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.5 - 4 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometric Method

This protocol is based on a validated method for Hydralazine hydrochloride and can be adapted for this compound.[1][2][3]

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

Reagents and Materials:

  • Distilled water

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in distilled water. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is typically around 262 nm.[1][3]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in distilled water. From the stock solution, prepare a series of working standard solutions with concentrations covering the linearity range (e.g., 2 - 20 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in distilled water to obtain a concentration within the linear range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using distilled water as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for method validation and sample analysis.

experimental_workflow cluster_hplc RP-HPLC Method Workflow cluster_uv UV-Vis Spectrophotometry Workflow prep_hplc Solution Preparation (Standard & Sample) hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_hplc->hplc_analysis data_acq_hplc Data Acquisition (Chromatogram) hplc_analysis->data_acq_hplc quant_hplc Quantification (Peak Area vs. Calibration Curve) data_acq_hplc->quant_hplc prep_uv Solution Preparation (Standard & Sample) lambda_max Determine λmax prep_uv->lambda_max uv_analysis Absorbance Measurement (at λmax) lambda_max->uv_analysis quant_uv Quantification (Absorbance vs. Calibration Curve) uv_analysis->quant_uv

Caption: Experimental workflows for HPLC and UV-Vis methods.

validation_workflow method_dev Analytical Method Development validation_protocol Validation Protocol Definition method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report

Caption: Logical workflow for analytical method validation.

References

Unveiling Potential Drug Candidates: A Comparative Guide to In Silico Docking Studies of 2-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Bromobenzohydrazide derivatives based on in silico docking studies. It offers a comprehensive overview of their potential as enzyme inhibitors and anticancer agents, supported by experimental data and detailed methodologies.

Recent computational studies have highlighted the promise of this compound derivatives as a scaffold for developing novel therapeutic agents. These in silico investigations, employing molecular docking simulations, have elucidated the binding affinities and interaction patterns of these compounds with various biological targets, paving the way for more focused preclinical and clinical research.

Performance Comparison: Docking Scores and Biological Activity

In silico docking studies are instrumental in predicting the binding affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the docking scores and observed biological activities of selected this compound derivatives and related compounds from various studies.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Biological ActivityReference
This compound DerivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Not explicitly stated, but showed dual inhibitionDual inhibitors of AChE and BChE, with some derivatives showing higher selectivity for AChE.[1][1]
N'-{4-[(benzoyloxy)imino]- cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazideNot specifiedNot specifiedExcellent anti-nematode activity.[2][2]
2-bromo-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1- ylidene]benzohydrazideNot specifiedNot specifiedInhibition of Venturia Inaegualis growth.[2][2]
(E)-2-(2-bromobenzylidene) hydrazine-1-carbonyl cyanideHuman BRCA1 (Breast Cancer)Not explicitly stated, but part of a study on potential anti-breast cancer agents.Investigated as a potential anti-breast cancer agent.[3][3]
Hydrazide-hydrazone derivativesBcl-2 family proteins (anti-apoptotic targets)Varied, with Gossypol derivative 3k showing strong interaction with Bcl-2.Potential as anti-cancer agents by inhibiting anti-apoptotic proteins.[4][5][4][5]
Benzohydrazide derivativesEpidermal Growth Factor Receptor (EGFR) kinaseCompound H20 showed potent EGFR inhibition (IC50 = 0.08 µM).Potent antiproliferative activity against various cancer cell lines.[6][6]
4-hydroxybenzohydrazide derivativesMonoamine oxidase B (MAO-B) and Acetylcholinesterase (AChE)ohbh10 showed potential as a dual inhibitor.Moderate antioxidant activity and potential dual inhibition of MAO-B and AChE.[7][8][7][8]

Experimental Protocols: A Closer Look at the Methodology

The in silico docking studies cited in this guide generally follow a standardized workflow. Understanding this methodology is crucial for interpreting the results and designing future experiments.

General In Silico Docking Protocol
  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the this compound derivatives (ligands) are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.[7][9]

  • Active Site Prediction: The binding site (active site) of the protein, where the ligand is expected to interact, is identified. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using computational tools to predict potential binding pockets.[7]

  • Molecular Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand when it binds to the protein's active site. The software calculates the binding affinity (docking score) for various poses of the ligand.[3][9][10]

  • Analysis of Interactions: The docking results are analyzed to visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis provides insights into the molecular basis of the ligand's binding affinity and selectivity.[4][6]

  • ADMET Prediction: In silico tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This helps in assessing their drug-likeness and potential for further development.[7][11]

Visualizing the Workflow

To better illustrate the process of in silico drug design and docking studies, the following diagram outlines the key steps involved.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_evaluation Evaluation & Development Protein_Prep Target Protein Preparation (from PDB) Active_Site Active Site Identification Protein_Prep->Active_Site Ligand_Prep Ligand Preparation (2D to 3D) Docking Molecular Docking Simulation Ligand_Prep->Docking Active_Site->Docking Analysis Interaction Analysis Docking->Analysis ADMET ADMET Prediction Analysis->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Experimental Experimental Validation Lead_Opt->Experimental

References

Establishing the Purity of 2-Bromobenzohydrazide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Bromobenzohydrazide is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of this compound, with a focus on the use of a reference standard in High-Performance Liquid Chromatography (HPLC), and a comparative look at alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC).

The Role of Reference Standards in Purity Determination

The primary method detailed in this guide is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely used technique for the analysis of organic molecules like this compound.[1]

I. Purity Determination by High-Performance Liquid Chromatography (HPLC) Using a Reference Standard

This section outlines the experimental protocol for determining the purity of this compound using an external reference standard.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS-compatible methods).[1]

  • This compound reference standard (well-characterized, with known purity).

  • This compound sample for analysis.

  • Methanol (for sample and standard preparation).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. A common mobile phase composition for similar compounds is a gradient of acetonitrile and water.[1]

  • Reference Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent, such as methanol, to achieve a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent as the reference standard to achieve a similar concentration.

4. Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Phosphoric Acid (Gradient elution may be required)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or wavelength of maximum absorbance)
Injection Volume10 µL

5. Data Analysis:

The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. The percentage purity is calculated using the following formula:

% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the reference standard chromatogram.

  • Concentration_standard is the concentration of the reference standard solution.

  • Concentration_sample is the concentration of the sample solution.

  • Purity_standard is the known purity of the reference standard.

Logical Workflow for HPLC Purity Determination

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation RefStd Weigh Reference Standard RefSol Prepare Standard Solution RefStd->RefSol Sample Weigh Sample SampleSol Prepare Sample Solution Sample->SampleSol Solvents Prepare Mobile Phase HPLC HPLC Analysis Solvents->HPLC RefSol->HPLC SampleSol->HPLC Data Data Acquisition HPLC->Data Purity Calculate % Purity Data->Purity

HPLC Purity Determination Workflow

II. Comparison with Alternative Analytical Techniques

While HPLC with a reference standard is a robust method, other techniques offer unique advantages for purity assessment. This section compares HPLC with Quantitative NMR (qNMR) and Gas Chromatography (GC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. Instead, a certified internal standard of a different, stable compound is used.

Advantages of qNMR:

  • Primary Method: Provides a direct measurement of the molar concentration.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Provides structural information that can help in identifying impurities.

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy.

Disadvantages of qNMR:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Potential for Peak Overlap: Signals from the analyte and impurities may overlap, complicating quantification.

  • Requires Specialized Equipment and Expertise: Requires access to an NMR spectrometer and trained personnel.

Gas Chromatography (GC)

GC is another powerful separation technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

Advantages of GC:

  • High Resolution: Offers excellent separation efficiency for complex mixtures.

  • High Sensitivity: Especially when coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Established Method: A well-established and widely used technique.

Disadvantages of GC:

  • Limited to Volatile and Thermally Stable Compounds: Not directly applicable to many non-volatile pharmaceutical compounds without derivatization.

  • Potential for Thermal Degradation: The high temperatures used in GC can cause degradation of thermally labile compounds.

  • Derivatization Adds Complexity: The need for derivatization can introduce additional steps and potential sources of error.

Comparative Summary of Analytical Techniques
FeatureHPLC with Reference StandardQuantitative NMR (qNMR)Gas Chromatography (GC)
Principle Separation based on partitioning between a stationary and mobile phase, with quantification against a reference standard.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation based on partitioning between a stationary phase and a carrier gas, suitable for volatile compounds.
Reference Standard Requires a well-characterized reference standard of the same compound.Requires a certified internal standard of a different compound.Typically requires a reference standard for quantification.
Sample Throughput HighModerateHigh
Sensitivity High (ng to pg level)Moderate (µg to mg level)Very High (pg to fg level)
Destructive? YesNoYes
Key Advantages Widely available, robust, high sensitivity.Primary method, non-destructive, provides structural information.High resolution, very high sensitivity.
Key Disadvantages Relies on the availability and purity of a reference standard.Lower sensitivity, potential for peak overlap.Limited to volatile/thermally stable compounds, may require derivatization.

III. Potential Impurities in this compound

Understanding the potential impurities is crucial for selecting and validating an appropriate analytical method. The synthesis of this compound typically involves the reaction of a 2-bromobenzoic acid derivative (such as the acid itself or its methyl ester) with hydrazine hydrate.

Potential Process-Related Impurities:

  • Starting Materials:

    • 2-Bromobenzoic acid

    • Methyl 2-bromobenzoate

  • Reagents:

    • Unreacted hydrazine

  • By-products:

    • Positional isomers of bromobenzohydrazide (if the starting material contains isomeric impurities)

    • Products of side reactions

The chosen analytical method should be capable of separating this compound from these potential impurities to ensure an accurate purity assessment.

Logical Relationship of Purity Assessment Methods

cluster_goal Goal cluster_methods Analytical Methods cluster_basis Basis of Quantification Purity Establish Purity of This compound HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR GC GC Purity->GC ExtStd External Reference Standard HPLC->ExtStd IntStd Internal Standard qNMR->IntStd GC->ExtStd Deriv Derivatization (optional) GC->Deriv

Methods for Purity Assessment

IV. Conclusion

The determination of this compound purity can be reliably achieved using a well-developed and validated RP-HPLC method with a carefully characterized reference standard. This method offers a good balance of accuracy, precision, and accessibility. For orthogonal verification and as a primary method for reference standard characterization, qNMR is an excellent choice due to its non-destructive nature and ability to provide direct quantification. GC, while potentially requiring derivatization, can be a valuable tool for detecting volatile impurities.

The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the available instrumentation, the required level of accuracy, and the nature of the potential impurities. For routine quality control, a validated HPLC method is often the most practical approach. However, for comprehensive characterization and in the absence of a certified reference standard, a combination of techniques, particularly HPLC and qNMR, is highly recommended.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromobenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety information and a clear operational plan for the proper disposal of 2-Bromobenzohydrazide, a halogenated organic compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. Adherence to appropriate safety measures is the first line of defense in responsible chemical management.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical advice and have the Safety Data Sheet (SDS) readily available.

Quantitative Safety and Disposal Data

ParameterInformationSource
Chemical Classification Halogenated Organic SolidGeneral Chemical Knowledge
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated.[2][4]
Spill Cleanup Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let this chemical enter the environment.[4]
Disposal Container Labeled, sealed, and compatible container for halogenated organic waste.[2][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not discharge into sewer systems.[2][4]

Experimental Protocols for Disposal

Detailed and validated experimental protocols for the laboratory-scale degradation or neutralization of this compound for disposal are not widely published. The standard and strongly recommended procedure is to manage it as hazardous waste through a licensed and approved professional service.

Attempting chemical treatment, such as neutralization or degradation, without a validated protocol is strongly discouraged. Such attempts should only be undertaken by highly trained professionals with a comprehensive understanding of the potential chemical reactions and hazardous byproducts, and in strict accordance with all applicable regulations.

Disposal Workflow

The proper disposal of this compound should follow a structured and cautious workflow to ensure safety and compliance. The primary steps include proper segregation, packaging, labeling, and transfer to a designated waste management facility.

Caption: Disposal workflow for this compound.

Operational Disposal Plan

  • Identification and Segregation:

    • Identify all waste streams containing this compound.

    • This compound is a halogenated organic substance. As such, it must be segregated from non-halogenated organic waste to facilitate proper disposal and prevent dangerous reactions.[1]

  • Packaging:

    • Select a robust, chemically compatible, and sealable container for the waste.

    • Carefully transfer the this compound waste into the container. If the material is a powder, perform this transfer in a fume hood to avoid inhalation of dust.

    • Do not overfill the container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."

    • If the waste is a mixture, list all components and their approximate percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure that the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Complete all required institutional and regulatory paperwork for the waste transfer.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Bromobenzohydrazide (C₇H₇BrN₂O). Adherence to these step-by-step instructions is critical for ensuring the safety of researchers, scientists, and drug development professionals. By implementing these best practices, you will mitigate risks and maintain a secure laboratory environment.

I. Hazard Identification and Engineering Controls

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3]

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with appropriate hazard warnings.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Body Part Required PPE Specification/Standard
Hands Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber is recommended for extended contact. Always consult the glove manufacturer's resistance data.
Eyes/Face Chemical safety goggles and a face shield.Must comply with ANSI Z87.1 or equivalent standards.[2] A face shield should be worn over goggles, especially when there is a risk of splashes or powder aerosolization.[6]
Body Flame-resistant laboratory coat.A fully fastened lab coat is required.
Respiratory NIOSH-approved respirator.A respirator with cartridges appropriate for organic vapors and particulates may be necessary for large quantities or in case of ventilation failure.[2][7]

Note: Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves must be removed and disposed of properly.

III. Step-by-Step Handling Protocol

This workflow outlines the essential steps for the safe handling of this compound from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_area Prepare designated work area prep_hood->prep_area handle_weigh Weigh this compound in fume hood prep_area->handle_weigh handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate surfaces and equipment handle_transfer->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe disposal_store Store waste in designated satellite area cleanup_waste->disposal_store cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for hazardous waste pickup disposal_store->disposal_pickup

Workflow for Safe Handling of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor and dust dispersion.

  • PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust.[2]

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[2] Do not use compressed air for cleaning.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a soap and water solution), followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

V. Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe workspace.

Decontamination of Equipment:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common method involves rinsing with a solvent in which this compound is soluble (e.g., ethanol or methanol), followed by washing with soap and water. All rinsates must be collected as hazardous waste.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down the work area within the fume hood with a damp cloth or sponge, using a soap and water solution. Dispose of the cleaning materials as hazardous waste.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction residues and decontamination rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.[5]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[8][9] Do not pour any waste containing this compound down the drain.[8]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.